ortho-coumaroyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H42N7O18P3S |
|---|---|
Molecular Weight |
913.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(2-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-7-17-5-3-4-6-18(17)38)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-8,15-16,19,23-25,29,38,41-42H,9-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/b8-7+/t19-,23-,24-,25+,29-/m1/s1 |
InChI Key |
WWYQIMUAVVFPRT-UIJMKMFPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of ortho-Coumaroyl-CoA in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, producing a vast array of compounds essential for plant survival and valuable for human health. Central to this pathway is the activated thioester, p-coumaroyl-CoA. While its para isomer is extensively studied, the existence and biosynthesis of ortho-coumaroyl-CoA have remained less understood. This technical guide details the discovery of this compound in nature, a finding predicated on the characterization of 4-coumarate:CoA ligase (4CL) enzymes with broad substrate specificity. We present the enzymatic basis for its formation, quantitative kinetic data, detailed experimental protocols for its study, and visualizations of the pertinent biochemical pathways and workflows. This guide serves as a comprehensive resource for professionals seeking to understand and leverage the full diversity of phenylpropanoid metabolism.
Introduction: The Phenylpropanoid Pathway and the Central Role of Coumaroyl-CoA
The general phenylpropanoid pathway converts L-phenylalanine into a range of critical intermediates. A pivotal step is the formation of hydroxycinnamoyl-CoA thioesters, catalyzed by 4-coumarate:CoA ligase (4CL)[1]. These activated molecules, predominantly p-coumaroyl-CoA, serve as the primary precursors for thousands of specialized metabolites, including flavonoids, lignins, stilbenes, and coumarins[2][3].
Coumaric acid exists in three isomeric forms: ortho, meta, and para[4][5]. The biosynthesis and metabolic fate of p-coumaric acid and its corresponding CoA ester are well-established. However, the discovery that certain 4CL isozymes can efficiently utilize o-coumaric acid as a substrate provided the first concrete evidence for the natural formation of this compound, expanding the known metabolic landscape of phenylpropanoids.
The Enzymatic Discovery: 4CL Isozymes with Broad Substrate Specificity
The key to uncovering the natural existence of o-coumaroyl-CoA was the isolation and functional characterization of 4CL enzymes that did not exhibit strict substrate specificity for the para-substituted cinnamic acid derivatives.
A landmark study on the medicinal plant Peucedanum praeruptorum, a species rich in bioactive coumarins, led to the identification of a novel 4CL enzyme, designated Pp4CL1. This enzyme was found to play an essential role in the biosynthesis of coumarin (B35378) skeletons by activating various hydroxycinnamic acids. Crucially, biochemical characterization of the recombinant Pp4CL1 protein revealed that it possessed a broad substrate range, with significant activity towards o-coumaric acid.
This discovery demonstrated a viable enzymatic mechanism for the in-vivo production of o-coumaroyl-CoA, establishing it as a naturally occurring intermediate.
The substrate specificity of the recombinant Pp4CL1 enzyme was determined through in-vitro enzymatic assays. The formation of the corresponding CoA esters was monitored by High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry. The quantitative data highlight the enzyme's capacity to utilize o-coumaric acid, alongside more conventional 4CL substrates.
Table 1: Substrate Specificity of Recombinant Pp4CL1 from P. praeruptorum
| Substrate | Product | Relative Activity (%)* | Product Confirmation |
|---|---|---|---|
| p-Coumaric Acid | p-Coumaroyl-CoA | 100 | HPLC, Q-TOF-MS |
| Ferulic Acid | Feruloyl-CoA | ~95 | HPLC, Q-TOF-MS |
| Caffeic Acid | Caffeoyl-CoA | ~40 | HPLC, Q-TOF-MS |
| o-Coumaric Acid | o-Coumaroyl-CoA | ~20 | HPLC, Q-TOF-MS |
| Cinnamic Acid | Cinnamoyl-CoA | ~15 | HPLC, Q-TOF-MS |
| Isoferulic Acid | Isoferuloyl-CoA | ~45 | HPLC, Q-TOF-MS |
| Sinapic Acid | Sinapoyl-CoA | No Activity | - |
Relative activity is estimated based on graphical data presented in Zhao et al. (2017). Activities are relative to p-coumaric acid.
Visualization of Pathways and Workflows
Visualizing the biochemical context and the experimental approach is crucial for understanding the discovery. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
Experimental Protocols
The following protocols are generalized from the methodologies reported in the discovery and analysis of 4CL enzymes and their products.
This protocol outlines the key steps to determine the substrate specificity of a putative 4CL enzyme.
-
Cloning and Expression:
-
The full-length open reading frame (ORF) of the candidate 4CL gene is amplified from cDNA using PCR.
-
The ORF is cloned into an appropriate expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., 6x-His).
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced, typically with IPTG, and cells are cultured at a reduced temperature (e.g., 16-20°C) to enhance soluble protein yield.
-
-
Protein Purification:
-
Cells are harvested by centrifugation and lysed via sonication in a buffer containing protease inhibitors.
-
The lysate is cleared by centrifugation.
-
The recombinant His-tagged protein is purified from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
The purified protein is desalted and concentrated, and its purity is verified by SDS-PAGE.
-
-
Enzymatic Activity Assay:
-
A standard reaction mixture (e.g., 200 µL) is prepared containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), 5 mM ATP, 5 mM MgCl₂, and a defined concentration of the purified recombinant protein (e.g., 3 µg).
-
A panel of potential hydroxycinnamic acid substrates (p-coumaric, o-coumaric, caffeic, ferulic, etc.) are added to individual reactions to a final concentration of 0.3 mM.
-
The reaction is initiated by adding Coenzyme A (CoA) to a final concentration of 0.3 mM.
-
The mixture is incubated at an optimal temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
The reaction is stopped by boiling, and the precipitated protein is removed by centrifugation.
-
-
Product Analysis by HPLC:
-
The supernatant is analyzed using a reverse-phase HPLC system (e.g., C18 column) coupled with a diode array detector.
-
The formation of CoA thioesters is monitored by observing the increase in absorbance at their characteristic wavelengths (e.g., ~333 nm for o-coumaroyl-CoA and p-coumaroyl-CoA).
-
Products can be definitively identified by collecting fractions and subjecting them to LC-MS/MS analysis.
-
This protocol provides a framework for detecting low-abundance acyl-CoA thioesters like o-coumaroyl-CoA directly from biological samples.
-
Sample Preparation:
-
Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
-
Extraction:
-
Extract the powdered tissue with a solution of 2.5% 5-sulfosalicylic acid (SSA) or another suitable deproteinizing agent. This method is advantageous as it often does not require subsequent solid-phase extraction (SPE), which can lead to the loss of analytes.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extract using a robust LC-MS/MS system.
-
Chromatography: Employ a reverse-phase C18 column with a gradient elution using mobile phases containing a weak acid (e.g., formic acid) to ensure good peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification. The transition for o-coumaroyl-CoA would involve the precursor ion (M+H)⁺ and a characteristic product ion resulting from the fragmentation of the CoA moiety.
-
Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard.
-
Conclusion and Future Outlook
The discovery of this compound, facilitated by the characterization of broad-substrate 4CL enzymes, represents a significant advancement in our understanding of phenylpropanoid metabolism. It confirms that the metabolic grid of this pathway is more complex and interconnected than previously appreciated.
For researchers and drug development professionals, this finding opens several new avenues:
-
Novel Biosynthetic Pathways: o-Coumaroyl-CoA is a likely precursor to specific classes of coumarins and other secondary metabolites whose biosynthetic origins were previously unclear.
-
Metabolic Engineering: The responsible enzymes, like Pp4CL1, can be used as tools in synthetic biology to produce novel natural products or to enhance the yield of existing ones in microbial or plant chassis.
-
Drug Discovery: The unique metabolites derived from o-coumaroyl-CoA may possess novel biological activities, offering new leads for therapeutic development.
Further research is required to survey the plant kingdom for the prevalence of o-coumaroyl-CoA, identify its downstream metabolic products, and elucidate the physiological roles of these novel biochemical pathways.
References
- 1. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
The Elusive ortho-Coumaroyl-CoA: A Technical Guide to its Fleeting Existence in Plant Metabolism
For Immediate Release
A Deep Dive into the Transient World of a Key Coumarin (B35378) Precursor for Researchers, Scientists, and Drug Development Professionals
This technical guide illuminates the natural occurrence of ortho-coumaroyl-CoA, a pivotal but transient intermediate in the biosynthesis of coumarins in plants. Due to its highly reactive nature and immediate conversion in metabolic pathways, direct quantitative data for this compound in plant tissues is conspicuously absent from scientific literature. Instead, its presence is inferred and characterized through the analysis of its downstream products, primarily the coumarin umbelliferone (B1683723). This document provides a comprehensive overview of its biosynthetic pathway, quantitative data on related coumarins, detailed experimental protocols for the characterization of its formation, and visual diagrams to elucidate key processes.
The Phenylpropanoid Pathway and the Gateway to Coumarins
This compound is not a product of a primary metabolic pathway but rather a short-lived intermediate branching off the central phenylpropanoid pathway. Its formation is a critical step in the biosynthesis of a diverse class of secondary metabolites known as coumarins.
The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This central precursor can then be directed towards the synthesis of various compounds, including flavonoids and lignin. The committed step to coumarin biosynthesis is the ortho-hydroxylation of p-coumaroyl-CoA, catalyzed by the enzyme p-coumaroyl-CoA 2'-hydroxylase (C2'H) . This reaction yields 2'-hydroxy-p-coumaroyl-CoA, which is, for the purpose of this guide, considered synonymous with this compound. This intermediate then undergoes a spontaneous or enzyme-assisted lactonization to form the foundational coumarin, umbelliferone.[1]
// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCoumaric [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; oCoumaroylCoA [label="this compound\n(2'-hydroxy-p-coumaroyl-CoA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Umbelliferone [label="Umbelliferone", fillcolor="#34A853", fontcolor="#FFFFFF"]; OtherCoumarins [label="Other Coumarins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flavonoids [label="Flavonoids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lignin [label="Lignin", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Phe -> Cin [label="PAL", fontcolor="#5F6368"]; Cin -> pCoumaric [label="C4H", fontcolor="#5F6368"]; pCoumaric -> pCoumaroylCoA [label="4CL", fontcolor="#5F6368"]; pCoumaroylCoA -> oCoumaroylCoA [label="C2'H", fontcolor="#5F6368"]; oCoumaroylCoA -> Umbelliferone [label="Lactonization", fontcolor="#5F6368"]; Umbelliferone -> OtherCoumarins [fontcolor="#5F6368"]; pCoumaroylCoA -> Flavonoids [fontcolor="#5F6368"]; pCoumaroylCoA -> Lignin [fontcolor="#5F6368"]; } Caption: Biosynthesis of Umbelliferone via this compound.
Quantitative Data: A Reflection of Downstream Products
Direct measurement of this compound concentrations in plant tissues has not been reported due to its transient nature. However, the abundance of its stable downstream products, particularly umbelliferone and other coumarins, provides indirect evidence of its formation. The following tables summarize the quantitative analysis of key coumarins in various plant species.
Table 1: Concentration of Umbelliferone in Various Plant Species
| Plant Species | Family | Plant Part | Concentration | Reference |
| Angelica archangelica | Apiaceae | Roots | 940 µg/g DW | [2] |
| Matricaria chamomilla | Asteraceae | Flowers | 3.2 µg/g DW | [3] |
| Ruta graveolens | Rutaceae | Leaves | Trace amounts | [4] |
| Hieracium pilosella | Asteraceae | Whole Plant | 1.8 mg/g DW | [3] |
| Aegle marmelos | Rutaceae | Leaves | 0.03% |
DW: Dry Weight
Table 2: Quantitative Analysis of Various Coumarins in Different Plant Species
| Plant Species | Family | Coumarin | Plant Part | Concentration (µg/g DW) | Reference |
| Arabidopsis thaliana | Brassicaceae | Scopoletin | Roots | 0.1 - 10 | |
| Arabidopsis thaliana | Brassicaceae | Umbelliferone | Roots | 0.01 - 1 | |
| Artemisia keiskeana | Asteraceae | Fraxidin | Aerial Parts | 120 - 450 | |
| Artemisia keiskeana | Asteraceae | Daphnoretin | Aerial Parts | 50 - 200 | |
| Chlorophytum borivilianum | Liliaceae | Coumarin | Roots | 560 - 1938 | |
| Zanthoxylum zanthoxyloides | Rutaceae | Osthole | Fruits | High concentrations |
Experimental Protocols
The study of this compound relies on the functional characterization of the enzyme responsible for its synthesis, p-coumaroyl-CoA 2'-hydroxylase (C2'H), and the detection of its product, umbelliferone.
General Protocol for Extraction and Analysis of Acyl-CoA Esters from Plant Tissue
While challenging for transient intermediates, this general protocol can be adapted for the theoretical extraction of this compound.
-
Tissue Homogenization: Freeze-clamp plant tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a pre-chilled mortar and pestle with a suitable extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Solvent Extraction: Add 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract acyl-CoAs. Centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE): The supernatant containing acyl-CoAs can be further purified using an oligonucleotide purification column. Elute the bound acyl-CoAs with 2-propanol.
-
LC-MS/MS Analysis: Concentrate the eluent and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS). Use a C18 column with a gradient elution of acetonitrile and an aqueous buffer (e.g., 25 mM KH2PO4, pH 5.3). Monitor for the specific mass transition of this compound.
Functional Characterization of p-coumaroyl-CoA 2'-hydroxylase (C2'H)
This protocol describes the in vitro assay to confirm the enzymatic activity of C2'H.
-
Recombinant Enzyme Expression and Purification: Clone the C2'H gene into an expression vector and transform into E. coli. Induce protein expression and purify the recombinant C2'H protein using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified recombinant C2'H enzyme, and the substrate p-coumaroyl-CoA.
-
Initiate the reaction and incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.
-
-
Product Analysis by HPLC:
-
Centrifuge the terminated reaction mixture to remove precipitated protein.
-
Analyze the supernatant by RP-HPLC with a C18 column.
-
Use a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the eluent with a photodiode array (PDA) detector or a fluorescence detector to identify the umbelliferone peak based on its retention time and UV spectrum compared to an authentic standard.
-
-
Product Confirmation by LC-MS/MS:
-
Confirm the identity of the product peak by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, comparing the mass spectrum and fragmentation pattern with that of an umbelliferone standard.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; clone [label="Clone C2'H Gene\ninto Expression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; express [label="Express Recombinant C2'H\nin E. coli", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify Recombinant\nC2'H Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; assay [label="Perform In Vitro\nEnzyme Assay with\np-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="Analyze Reaction Products\nby HPLC-PDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms [label="Confirm Product Identity\nby LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> clone; clone -> express; express -> purify; purify -> assay; assay -> hplc; hplc -> lcms; lcms -> end; } Caption: Workflow for C2'H Functional Characterization.
Conclusion
This compound represents a critical, albeit ephemeral, juncture in plant secondary metabolism, directing carbon flow from the general phenylpropanoid pathway into the diverse world of coumarins. While its direct detection and quantification in vivo remain a significant analytical challenge, its existence and importance are firmly established through the characterization of the C2'H enzyme and the analysis of its downstream products. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the study of plant biochemistry, natural product synthesis, and the development of novel therapeutics derived from these intricate pathways. Further research focusing on advanced, highly sensitive analytical techniques may one day allow for the direct observation of this elusive molecule in its natural context.
References
The Pivotal Role of Ortho-Coumaroyl-CoA in Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ortho-Coumaroyl-CoA stands as a critical branch-point intermediate in the intricate network of plant secondary metabolism. As a derivative of the general phenylpropanoid pathway, this activated thioester serves as a key precursor for the biosynthesis of a diverse array of bioactive compounds, including flavonoids, stilbenes, and coumarins. Understanding the enzymatic conversions of this compound and the regulatory mechanisms governing its metabolic fate is paramount for applications in metabolic engineering, drug discovery, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the role of this compound, detailing the major biosynthetic pathways it initiates, the key enzymes involved, and comprehensive experimental protocols for its study.
Introduction
Secondary metabolites are a vast and diverse group of organic compounds produced by plants that are not directly involved in their primary growth, development, or reproduction. These molecules, however, play crucial roles in defense against herbivores, pathogens, and abiotic stresses, as well as in attracting pollinators and mediating symbiotic relationships. The phenylpropanoid pathway is a major route for the biosynthesis of a wide range of these secondary metabolites, starting from the amino acid phenylalanine. A key intermediate in this pathway is p-coumaroyl-CoA, which can be hydroxylated at the ortho-position to form this compound, a pivotal precursor for several distinct classes of bioactive natural products.
Biosynthesis of this compound
The formation of this compound is a critical step that diverts carbon flux from the general phenylpropanoid pathway into specific downstream biosynthetic routes. This conversion is primarily catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , a 2-oxoglutarate-dependent dioxygenase.[1][2][3] This enzyme facilitates the ortho-hydroxylation of p-coumaroyl-CoA, yielding 2-hydroxy-p-coumaroyl-CoA, which is synonymous with this compound.
Figure 1: Biosynthesis of this compound.
Metabolic Fates of this compound
This compound serves as a branch-point metabolite, feeding into at least three major classes of secondary metabolites: flavonoids, stilbenes, and coumarins.
Flavonoid Biosynthesis
Flavonoids are a large and diverse group of polyphenolic compounds with a wide range of biological activities. The biosynthesis of flavonoids is initiated by the enzyme chalcone (B49325) synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA (or this compound in specific cases, though less common) with three molecules of malonyl-CoA to form a chalcone backbone.[4][5] While p-coumaroyl-CoA is the more common substrate for CHS, the structural similarity of this compound allows for its potential incorporation into flavonoid-like structures in certain plant species or engineered pathways.
Figure 2: Flavonoid biosynthesis from this compound.
Stilbene (B7821643) Biosynthesis
Stilbenes are a class of polyphenolic compounds known for their protective roles in plants and their potential health benefits in humans. Stilbene synthase (STS) is the key enzyme in this pathway, catalyzing a condensation reaction between a cinnamoyl-CoA ester and three molecules of malonyl-CoA. While p-coumaroyl-CoA is the precursor for resveratrol (B1683913), this compound can also serve as a substrate for STS, leading to the formation of ortho-hydroxylated stilbenes.
Figure 3: Stilbene biosynthesis from this compound.
Coumarin (B35378) Biosynthesis
Coumarins are a class of benzopyrone-containing secondary metabolites with diverse pharmacological properties. The biosynthesis of the simple coumarin, umbelliferone (B1683723), proceeds through the ortho-hydroxylation of p-coumaroyl-CoA to this compound, catalyzed by C2'H. This is followed by a spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the coumarin ring.
Figure 4: Coumarin biosynthesis via this compound.
Quantitative Data
The enzymatic conversion of this compound and its precursors is characterized by specific kinetic parameters. A summary of available data for key enzymes is presented below.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Plant | Reference |
| p-Coumaroyl-CoA 2'-Hydroxylase (Ib2) | p-Coumaroyl-CoA | 6.1 - 15.2 | 0.28 - 0.64 | Sweet Potato | |
| p-Coumaroyl-CoA 2'-Hydroxylase (Ib2) | Feruloyl-CoA | 7.3 - 14.0 | 0.28 - 0.55 | Sweet Potato | |
| Stilbene Synthase | p-Coumaroyl-CoA | ~2 | Not Reported | Peanut | |
| Chalcone Synthase | p-Coumaroyl-CoA | Not Reported | Not Reported | - | - |
Note: Kinetic data for enzymes utilizing this compound directly is limited in the literature. The data for C2'H acting on p-coumaroyl-CoA to produce this compound is provided as a key upstream step.
Experimental Protocols
Synthesis of this compound
5.1.1 Enzymatic Synthesis
This method utilizes the enzyme 4-coumarate:CoA ligase (4CL) to synthesize p-coumaroyl-CoA, which can then be hydroxylated to this compound using a C2'H enzyme.
-
Materials:
-
p-Coumaric acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Purified 4CL enzyme
-
Purified C2'H enzyme
-
2-oxoglutarate
-
Ascorbate
-
Fe(II)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
-
Procedure:
-
Set up a reaction mixture containing p-coumaric acid, CoA, ATP, and MgCl₂ in the reaction buffer.
-
Add purified 4CL enzyme to initiate the synthesis of p-coumaroyl-CoA.
-
Incubate the reaction at the optimal temperature for the 4CL enzyme (typically 30-37°C).
-
Monitor the formation of p-coumaroyl-CoA by HPLC or spectrophotometrically at 333 nm.
-
Once sufficient p-coumaroyl-CoA has been synthesized, add the purified C2'H enzyme along with its co-factors: 2-oxoglutarate, ascorbate, and Fe(II).
-
Incubate the reaction at the optimal temperature for the C2'H enzyme.
-
Monitor the formation of this compound and its subsequent conversion products by HPLC-MS.
-
Purify the synthesized this compound using reversed-phase HPLC.
-
5.1.2 Chemical Synthesis
Chemical synthesis provides an alternative route to obtain this compound.
-
Procedure Outline:
-
Activate the carboxylic acid of ortho-coumaric acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
React the activated ortho-coumaric acid with Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the thioester bond.
-
Purify the resulting this compound by HPLC.
-
Enzyme Assays
5.2.1 Chalcone Synthase (CHS) Activity Assay
-
Principle: This assay measures the formation of naringenin (B18129) chalcone from p-coumaroyl-CoA and malonyl-CoA.
-
Reaction Mixture:
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
10 µM p-coumaroyl-CoA
-
30 µM malonyl-CoA (can be radiolabeled, e.g., [2-¹⁴C]malonyl-CoA for radiometric detection)
-
Purified CHS enzyme
-
-
Procedure:
-
Combine the buffer, p-coumaroyl-CoA, and malonyl-CoA in a microcentrifuge tube.
-
Initiate the reaction by adding the purified CHS enzyme.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying.
-
Extract the chalcone product into the organic phase.
-
Analyze the product by thin-layer chromatography (TLC) with autoradiography (if using radiolabeled substrate) or by HPLC with UV detection (at ~370 nm).
-
5.2.2 Stilbene Synthase (STS) Activity Assay
-
Principle: Similar to the CHS assay, this measures the formation of a stilbene (e.g., resveratrol from p-coumaroyl-CoA) from a cinnamoyl-CoA ester and malonyl-CoA.
-
Reaction Mixture:
-
100 mM potassium phosphate buffer (pH 7.5)
-
10 µM p-coumaroyl-CoA or this compound
-
30 µM [2-¹⁴C]malonyl-CoA
-
Purified STS enzyme
-
-
Procedure:
-
Follow the same general procedure as the CHS assay.
-
The stilbene product is extracted and can be analyzed by TLC and autoradiography or by HPLC with UV or fluorescence detection.
-
5.2.3 p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) Activity Assay
-
Principle: This assay measures the conversion of p-coumaroyl-CoA to this compound and its subsequent lactonization product, umbelliferone.
-
Reaction Mixture:
-
50 mM HEPES buffer (pH 7.5)
-
50 µM p-coumaroyl-CoA
-
2 mM 2-oxoglutarate
-
4 mM sodium ascorbate
-
0.4 mM FeSO₄
-
Purified C2'H enzyme
-
-
Procedure:
-
Combine all components except the enzyme in a reaction tube.
-
Initiate the reaction by adding the purified C2'H enzyme.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by adding acid (e.g., HCl).
-
Analyze the formation of umbelliferone by HPLC with fluorescence detection (excitation ~325 nm, emission ~390 nm).
-
Analytical Methods
5.3.1 High-Performance Liquid Chromatography (HPLC)
-
Application: Separation and quantification of flavonoids, stilbenes, and coumarins.
-
Typical Setup:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Diode array detector (DAD) to obtain UV-Vis spectra for peak identification, or a fluorescence detector for enhanced sensitivity for fluorescent compounds like umbelliferone and resveratrol.
-
-
Quantification: Based on calibration curves generated with authentic standards.
5.3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Application: Identification and quantification of metabolites, particularly for complex mixtures and for confirming the identity of novel compounds.
-
Setup: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Ionization: Electrospray ionization (ESI) is commonly used for these classes of compounds.
-
Analysis: Can be performed in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and specific quantification.
Regulation of this compound Metabolism
The metabolic flux through the pathways involving this compound is tightly regulated at multiple levels:
-
Transcriptional Regulation: The expression of genes encoding key enzymes like C2'H, CHS, and STS is often induced by various developmental cues and environmental stresses, such as pathogen attack, UV radiation, and nutrient deficiency. Transcription factors from families such as MYB, bHLH, and WRKY are known to be involved in regulating the expression of these genes.
-
Enzyme-Level Regulation: The activity of the enzymes themselves can be regulated by substrate availability, product inhibition, and post-translational modifications. For example, the availability of malonyl-CoA can be a rate-limiting factor for both flavonoid and stilbene biosynthesis.
-
Metabolic Channeling: There is growing evidence for the organization of biosynthetic enzymes into multi-enzyme complexes or "metabolons." This spatial organization can facilitate the channeling of intermediates from one active site to the next, increasing catalytic efficiency and preventing the diffusion of reactive intermediates.
Conclusion
This compound is a central player in the biosynthesis of a wide array of important secondary metabolites. Its formation represents a key metabolic branch point, and the enzymes that utilize it are critical targets for metabolic engineering efforts aimed at enhancing the production of valuable natural products. The technical guidance provided herein offers a foundation for researchers to explore the fascinating biochemistry of this compound and to harness its potential in various scientific and industrial applications. Further research into the regulatory networks governing this compound metabolism will undoubtedly unveil new opportunities for the targeted production of high-value phytochemicals.
References
- 1. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
The Biological Landscape of Ortho-Coumaroyl-CoA Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Biosynthetic Intermediates with Latent Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-coumaroyl-coenzyme A (CoA) derivatives are pivotal intermediates in the biosynthesis of coumarins, a diverse class of plant secondary metabolites renowned for their broad spectrum of pharmacological activities. While the role of these thioesters as precursors is well-established, their intrinsic biological activities remain a largely unexplored frontier. This technical guide provides a comprehensive overview of the current understanding of ortho-coumaroyl-CoA derivatives, focusing on their established biosynthetic functions, the biological activities of related compounds that suggest their potential, and detailed methodologies for their study. This document aims to serve as a foundational resource for researchers investigating the untapped therapeutic potential of these reactive molecules.
Biosynthesis of Coumarins via this compound Derivatives
The formation of coumarins from cinnamic acid derivatives involves a key ortho-hydroxylation step, which in many plant species, occurs at the level of the CoA thioester. The central precursor, p-coumaroyl-CoA, is transformed into umbelliferone (B1683723), a common coumarin (B35378), through a critical enzymatic reaction.
The primary enzyme responsible for this conversion is p-coumaroyl-CoA 2'-hydroxylase (C2'H), a 2-oxoglutarate-dependent dioxygenase (2-OGD). This enzyme catalyzes the ortho-hydroxylation of p-coumaroyl-CoA to yield 2',4'-dihydroxycinnamoyl-CoA. This intermediate then undergoes a spontaneous trans/cis isomerization of the side chain, followed by lactonization to form the stable coumarin ring of umbelliferone[1][2][3].
Caption: Biosynthetic pathway of umbelliferone from p-coumaric acid.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the enzymes involved in the formation and conversion of this compound derivatives has been characterized in several plant species. This data is crucial for understanding the metabolic flux towards coumarin biosynthesis and for potential bioengineering applications.
| Enzyme | Substrate | Product | Plant Source | Km (µM) | kcat (s-1) |
| Ib2 protein (C2'H) | p-coumaroyl-CoA | Umbelliferone | Sweet Potato (Ipomoea batatas) | 6.1-15.2 | 0.28-0.64 |
| Ib2 protein (C2'H) | Feruloyl-CoA | Scopoletin (B1681571) | Sweet Potato (Ipomoea batatas) | 7.3-14.0 | 0.28-0.55 |
| Ib1 protein | Feruloyl-CoA | Scopoletin | Sweet Potato (Ipomoea batatas) | ~10 | ~2.7 |
Data compiled from Matsumoto et al., 2012.[1]
Biological Activities of Related Compounds: A Case for a Potential Role
While direct evidence for the biological activity of this compound derivatives is scarce, the well-documented pharmacological profiles of their precursors (hydroxycinnamic acids) and products (coumarins) provide a strong rationale for investigating their potential effects.
Hydroxycinnamic Acids
Ortho-hydroxycinnamic acid and its isomers are known to possess a range of biological activities, including:
-
Antioxidant Activity: These phenolic compounds are potent free radical scavengers. Their antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
-
Anti-inflammatory Effects: Hydroxycinnamic acid derivatives have been shown to inhibit inflammatory pathways. For instance, some derivatives can suppress the activation of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation, by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits. This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Coumarins
The downstream products of this compound metabolism, coumarins, exhibit a wide array of pharmacological properties, including:
-
Anti-inflammatory: Many coumarins are potent anti-inflammatory agents that can modulate various signaling pathways, including the MAPK (mitogen-activated protein kinase) and NF-κB pathways.
-
Anticoagulant: The coumarin derivative warfarin (B611796) is a widely used anticoagulant.
-
Anticancer: Numerous studies have demonstrated the potential of various coumarins to inhibit the proliferation of cancer cells and induce apoptosis.
-
Antimicrobial and Antiviral: Certain coumarins have shown efficacy against a range of bacterial, fungal, and viral pathogens.
The pronounced bioactivities of both the precursors and products of this compound derivatives strongly suggest that these intermediate thioesters may also possess significant, and potentially unique, biological effects.
Potential Signaling Pathways and Molecular Targets
Based on the known activities of other acyl-CoA molecules and the parent compounds of this compound derivatives, several potential signaling pathways and molecular targets warrant investigation.
Caption: Potential signaling pathways modulated by this compound derivatives.
-
NF-κB Signaling Pathway: As derivatives of hydroxycinnamic acids, which are known NF-κB inhibitors, this compound thioesters could potentially interfere with this pathway at various points, such as the IKK complex or the DNA binding of NF-κB transcription factors.
-
MAPK Signaling Pathway: The MAPK cascades (ERK, JNK, and p38) are crucial in cellular responses to stress and are often dysregulated in inflammatory diseases and cancer. The potential for this compound derivatives to modulate these pathways is a compelling area for future research.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are central to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. The structural similarity of this compound to arachidonoyl-CoA, the natural substrate for these enzymes, suggests that they could act as competitive or allosteric inhibitors.
Experimental Protocols
Enzymatic Synthesis of p-Coumaroyl-CoA
This protocol describes the synthesis of p-coumaroyl-CoA from p-coumaric acid using a crude enzyme preparation from wheat seedlings containing p-coumaroyl:CoA ligase activity.
Materials:
-
Wheat seedlings (2-day-old)
-
p-Coumaric acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Reverse-phase HPLC system
Procedure:
-
Enzyme Preparation: Homogenize 2-day-old wheat seedlings in a suitable buffer and centrifuge to obtain a crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract, p-coumaric acid, CoA, ATP, and MgCl₂ in the buffer solution.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Purification: Purify the synthesized p-coumaroyl-CoA using reverse-phase HPLC with a suitable gradient (e.g., phosphoric acid-acetonitrile).
-
Verification: Confirm the identity and purity of the product by mass spectrometry and UV-Vis spectrophotometry.
Caption: Workflow for the enzymatic synthesis of p-coumaroyl-CoA.
In Vitro Assay for p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) Activity
This protocol outlines a method to determine the enzymatic activity of C2'H by measuring the formation of umbelliferone from p-coumaroyl-CoA.
Materials:
-
Purified recombinant C2'H enzyme
-
p-Coumaroyl-CoA (substrate)
-
2-Oxoglutarate
-
Ascorbate
-
Fe(II)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC-MS system
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the purified C2'H enzyme, p-coumaroyl-CoA, 2-oxoglutarate, ascorbate, and Fe(II) in the buffer solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction at various time points by adding an acid (e.g., HCl) or an organic solvent (e.g., methanol).
-
Analysis: Analyze the reaction products by HPLC-MS to quantify the amount of umbelliferone formed.
-
Kinetic Parameter Calculation: Determine the initial reaction velocities at different substrate concentrations to calculate Km and kcat values.
Future Directions and Conclusion
The study of this compound derivatives is at a nascent stage, with their primary role defined within the realm of plant secondary metabolism. However, the potent and diverse biological activities of their metabolic neighbors—hydroxycinnamic acids and coumarins—provide a compelling argument for a deeper investigation into the intrinsic pharmacological properties of these CoA thioesters.
Future research should focus on:
-
Chemical Synthesis: Development of robust and scalable synthetic routes for various this compound derivatives to enable comprehensive biological screening.
-
In Vitro Screening: Testing these compounds against a panel of molecular targets, including key enzymes in inflammatory and cancer-related pathways (e.g., COX, LOX, kinases).
-
Cell-Based Assays: Evaluating the effects of these derivatives on signaling pathways such as NF-κB and MAPK in relevant human cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert any identified biological effects.
References
- 1. Molecular cloning and functional analysis of the ortho-hydroxylases of p-coumaroyl coenzyme A/feruloyl coenzyme A involved in formation of umbelliferone and scopoletin in sweet potato, Ipomoea batatas (L.) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein CoAlation: a redox-regulated protein modification by coenzyme A in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of ortho-Coumaroyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
ortho-Coumaroyl-CoA is a key activated intermediate in the biosynthesis of various secondary metabolites in plants, including coumarins. The enzymatic synthesis of o-coumaroyl-CoA is a critical step for in vitro reconstitution of biosynthetic pathways, screening for novel enzyme inhibitors, and the development of biocatalytic production systems for high-value phytochemicals. This document provides detailed application notes and protocols for the enzymatic synthesis of o-coumaroyl-CoA using 4-coumarate:CoA ligase (4CL).
The synthesis is achieved through the activity of 4-coumarate:CoA ligase (4CL, EC 6.2.1.12), an enzyme that catalyzes the ATP-dependent ligation of a hydroxycinnamic acid with coenzyme A. While 4CL enzymes typically exhibit a preference for p-coumaric acid, certain isoforms from various plant species have been shown to accept o-coumaric acid as a substrate.[1]
Core Reaction Pathway & Experimental Workflow
The enzymatic synthesis of o-coumaroyl-CoA from o-coumaric acid proceeds via a two-step reaction catalyzed by 4CL. First, an adenylated intermediate of o-coumaric acid is formed with the release of pyrophosphate. Subsequently, the activated acyl group is transferred to the thiol group of coenzyme A, yielding o-coumaroyl-CoA and AMP.
Figure 1: Core reaction pathway for the enzymatic synthesis of this compound.
The general experimental workflow for the synthesis and purification of o-coumaroyl-CoA is outlined below.
References
Application Notes and Protocols for the Chemo-Enzymatic Synthesis of ortho-Coumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Coumaroyl-CoA is a key activated intermediate in the biosynthesis of various secondary metabolites, including coumarins, which exhibit a wide range of pharmacological activities. The chemo-enzymatic synthesis of this compound offers a targeted and efficient approach for producing this valuable molecule for drug discovery and metabolic engineering research. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound, primarily utilizing the enzymatic activity of 4-coumarate:CoA ligase (4CL).
The synthesis relies on the enzymatic ligation of ortho-coumaric acid with Coenzyme A (CoA), catalyzed by a 4CL enzyme. While many 4CLs show a preference for para-coumaric acid, certain isoforms, such as Pp4CL1 from Peucedanum praeruptorum, have been shown to accept ortho-coumaric acid as a substrate. This protocol is centered around the use of a recombinant 4CL enzyme for this specific conversion.
Data Presentation
Table 1: Substrate Specificity of 4-Coumarate:CoA Ligase (4CL) Enzymes with Various Phenylpropanoid Substrates
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |
| Peucedanum praeruptorum (Pp4CL1) | p-Coumaric acid | 13.8 ± 1.2 | 1.89 ± 0.07 | 0.137 | (Yuan et al., 2017) |
| Peucedanum praeruptorum (Pp4CL1) | Ferulic acid | 19.2 ± 1.5 | 2.13 ± 0.09 | 0.111 | (Yuan et al., 2017) |
| Peucedanum praeruptorum (Pp4CL1) | Caffeic acid | 25.6 ± 2.1 | 1.54 ± 0.06 | 0.060 | (Yuan et al., 2017) |
| Peucedanum praeruptorum (Pp4CL1) | ortho-Coumaric acid | Not Reported | Not Reported | Not Reported | |
| Arabidopsis thaliana (At4CL1) | p-Coumaric acid | 4.5 ± 0.5 | 1.05 ± 0.04 | 0.233 | (Ehlting et al., 1999) |
| Populus trichocarpa (Ptr4CL3) | p-Coumaric acid | 49 ± 3 | 1.8 ± 0.1 | 0.037 | (Hu et al., 2010) |
| Nicotiana tabacum (Nt4CL1) | p-Coumaric acid | 160 ± 20 | 2.5 ± 0.2 | 0.016 | (Lee and Douglas, 1997) |
Note: Kinetic parameters for ortho-coumaric acid are not widely available in the literature. Researchers should perform kinetic analysis to determine these values for their specific enzyme and reaction conditions.
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of 4-Coumarate:CoA Ligase (4CL)
This protocol describes the expression of a His-tagged plant 4CL enzyme in Escherichia coli and its subsequent purification. This method can be adapted for enzymes like Pp4CL1.
1. Expression Vector and Bacterial Strain:
-
Vector: pET-28a(+) or a similar vector with an N-terminal His6-tag.
-
Gene: Synthesized and codon-optimized 4CL gene (e.g., Pp4CL1) cloned into the expression vector.
-
Host Strain: E. coli BL21(DE3) or a similar strain suitable for protein expression.
2. Expression:
-
Transform the expression plasmid into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Purification:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged 4CL protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to confirm the purity of the enzyme.
-
Pool the fractions containing the purified protein and dialyze against storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.
Protocol 2: Chemo-Enzymatic Synthesis of this compound
This protocol outlines the enzymatic reaction for the synthesis of this compound from ortho-coumaric acid.
1. Reaction Components:
| Component | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 100 mM |
| MgCl₂ | 1 M | 5 mM |
| ATP | 100 mM | 5 mM |
| Coenzyme A (Li salt) | 20 mM | 0.5 mM |
| DTT | 1 M | 2 mM |
| ortho-Coumaric acid | 20 mM (in DMSO) | 0.5 mM |
| Purified 4CL enzyme | 1-5 mg/mL | 5-10 µg |
| Nuclease-free water | - | To final volume |
2. Reaction Setup (for a 1 mL reaction):
-
In a microcentrifuge tube, combine 100 µL of 1 M Tris-HCl (pH 7.5), 5 µL of 1 M MgCl₂, 50 µL of 100 mM ATP, 25 µL of 20 mM Coenzyme A, and 2 µL of 1 M DTT.
-
Add 25 µL of 20 mM ortho-coumaric acid stock solution.
-
Add nuclease-free water to a final volume of 990 µL.
-
Initiate the reaction by adding 10 µL of the purified 4CL enzyme (adjust volume based on enzyme concentration).
-
Incubate the reaction at 30°C for 1-4 hours. The progress of the reaction can be monitored by observing the increase in absorbance at 333 nm, which is the characteristic absorbance maximum for this compound.
Protocol 3: Purification of this compound by HPLC
This protocol describes the purification of the synthesized this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Stop the enzymatic reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with a small amount of 1 M HCl.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes is a good starting point. The gradient should be optimized for the best separation of this compound from the unreacted substrates and byproducts.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at 333 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of this compound.
-
Confirm the identity of the product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass of this compound can be calculated and compared with the experimental data.
-
Lyophilize the purified fractions to obtain this compound as a solid.
Mandatory Visualization
Chemo-Enzymatic Synthesis Workflow
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Signaling Pathway: Enzymatic Conversion of ortho-Coumaric Acid
Caption: Enzymatic conversion of ortho-coumaric acid to this compound.
Application Note: Purification of Ortho-Coumaroyl-CoA by Preparative High-Performance Liquid Chromatography
Abstract
This application note details a robust and reproducible method for the purification of ortho-coumaroyl-CoA from a crude reaction mixture using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol is optimized for achieving high purity and recovery, making it suitable for researchers in biochemistry, natural product synthesis, and drug development who require pure o-coumaroyl-CoA for downstream applications such as enzymatic assays or structural studies.
Introduction
This compound is a key intermediate in the biosynthesis of various secondary metabolites in plants. The presence of positional isomers, such as para-coumaroyl-CoA and meta-coumaroyl-CoA, necessitates a high-resolution purification technique to isolate the desired ortho isomer. Preparative RP-HPLC is an effective method for separating these closely related compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This document provides a comprehensive protocol for the purification of o-coumaroyl-CoA, including sample preparation, HPLC conditions, and post-purification analysis.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram. It begins with the preparation of the crude sample, followed by purification using a preparative HPLC system, and concludes with fraction analysis and product recovery.
Figure 1. Experimental workflow for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Syringe filters (0.22 µm)
Equipment
-
Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
-
Preparative C18 reversed-phase column (e.g., 19 x 150 mm, 5 µm particle size).
-
Analytical HPLC system for purity analysis.
-
Lyophilizer.
Detailed Protocol
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The final concentration should be determined based on preliminary loading studies to avoid column overload.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Preparative HPLC
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (95% A: 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the bound compounds using a linear gradient of Mobile Phase B into Mobile Phase A.
-
Detection: Monitor the elution profile at a suitable wavelength for coumaroyl-CoA, typically around 254 nm and 330-340 nm.
-
Fraction Collection: Collect fractions based on the elution of peaks from the UV chromatogram. It is recommended to collect fractions of a fixed volume (e.g., 5 mL) throughout the elution of the target peak and its neighboring impurities.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Pooling: Combine the fractions that contain the pure this compound (typically >95% purity).
-
Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the aqueous remainder and lyophilize to obtain the purified this compound as a solid.
HPLC Parameters
The following table summarizes the recommended starting parameters for the preparative HPLC purification. These may need to be optimized depending on the specific crude sample composition and the HPLC system used.
| Parameter | Preparative Method | Analytical Method (for Purity Check) |
| Column | C18, 19 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |
| Flow Rate | 15-20 mL/min | 1.0 mL/min |
| Gradient | 5-45% B over 30 min | 5-60% B over 20 min |
| Detection Wavelength | 254 nm & 335 nm | 254 nm & 335 nm |
| Injection Volume | 1-5 mL (dependent on concentration and loading study) | 10-20 µL |
| Column Temperature | Ambient | Ambient |
Logical Relationship for Method Development
The development of a successful preparative HPLC method often starts with a well-optimized analytical method. The following diagram illustrates the logical progression from analytical method development to preparative scale purification.
Figure 2. Logical steps for scaling up from analytical to preparative HPLC.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using preparative RP-HPLC. By following these guidelines, researchers can obtain highly pure material suitable for a wide range of scientific applications. The key to successful purification lies in the systematic optimization of the separation at the analytical scale before scaling up to the preparative level.
Application Notes and Protocols for the ortho-Coumaroyl-CoA Pathway Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a class of plant secondary metabolites with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticoagulant properties. The biosynthesis of the simple coumarin (B35378), umbelliferone (B1683723), proceeds via the ortho-hydroxylation of p-coumaroyl-CoA. This critical step is catalyzed by the enzyme p-coumaroyl-CoA 2'-hydroxylase (C2'H), a 2-oxoglutarate-dependent dioxygenase. The product of this reaction, 2',4'-dihydroxycinnamoyl-CoA, spontaneously cyclizes to form umbelliferone. This document provides detailed protocols for the expression and purification of recombinant C2'H, the enzymatic assay, and the analysis of the reaction product.
Key Enzyme: p-Coumaroyl-CoA 2'-Hydroxylase (C2'H)
p-Coumaroyl-CoA 2'-hydroxylase (EC 1.14.11.62) is a non-heme iron(II)- and 2-oxoglutarate-dependent dioxygenase that plays a pivotal role in the biosynthesis of coumarins in plants.[1][2][3][4][5] It catalyzes the ortho-hydroxylation of p-coumaroyl-CoA to yield 2',4'-dihydroxycinnamoyl-CoA, which then undergoes spontaneous lactonization to form umbelliferone.
Principle of the Enzyme Assay
The activity of p-coumaroyl-CoA 2'-hydroxylase is determined by monitoring the formation of its product, umbelliferone. The assay involves the incubation of the purified recombinant enzyme with the substrate, p-coumaroyl-CoA, and the necessary co-factors. The reaction is terminated, and the product is extracted and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation
Table 1: Kinetic Parameters of p-Coumaroyl-CoA 2'-Hydroxylase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Ipomoea batatas (Sweet Potato) Ib2 protein | p-coumaroyl-CoA | 6.1-15.2 | 0.28-0.64 | |
| Ipomoea batatas (Sweet Potato) Ib2 protein | feruloyl-CoA | 7.3-14.0 | 0.28-0.55 |
Table 2: General Reaction Conditions for C2'H Enzyme Assay
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 8.0 | Optimal pH may vary depending on the enzyme source. |
| Temperature | 25 - 37 °C | Optimal temperature may vary depending on the enzyme source. |
| Enzyme Concentration | 1 - 10 µg | Should be optimized for linear product formation over time. |
| Substrate Concentration | 10 - 100 µM | Should be around the Km value for accurate kinetic studies. |
| Co-factor Concentrations | 1 mM 2-oxoglutarate, 100 µM FeSO4, 2 mM Ascorbate | These are typical concentrations for 2-oxoglutarate-dependent dioxygenases. |
| Incubation Time | 15 - 60 min | Should be within the linear range of the reaction. |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Recombinant C2'H in E. coli
This protocol describes the expression of a His-tagged C2'H enzyme in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET vector)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
Procedure:
-
Transform the expression plasmid containing the C2'H gene into a suitable E. coli expression strain.
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 16-25°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged C2'H protein with elution buffer.
-
Dialyze the purified protein against dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.
Protocol 2: In Vitro Enzyme Assay for p-Coumaroyl-CoA 2'-Hydroxylase
This protocol outlines the procedure for the enzymatic reaction.
Materials:
-
Purified recombinant C2'H enzyme
-
p-coumaroyl-CoA (substrate)
-
2-oxoglutarate
-
Ferrous sulfate (B86663) (FeSO4)
-
Ascorbic acid
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 2 M HCl or 10% Trichloroacetic acid)
-
Ethyl acetate
Procedure:
-
Prepare a stock solution of p-coumaroyl-CoA in a suitable solvent (e.g., water or buffer). The synthesis of p-coumaroyl-CoA can be achieved enzymatically using a 4-coumarate:CoA ligase (4CL).
-
Prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, FeSO4, and ascorbic acid at the desired final concentrations (see Table 2).
-
Pre-incubate the reaction mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the purified C2'H enzyme.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.
-
Terminate the reaction by adding the quenching solution.
-
Extract the product, umbelliferone, with an equal volume of ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the organic (upper) phase containing umbelliferone.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
Protocol 3: HPLC Analysis of Umbelliferone
This protocol describes the quantification of the enzymatic product, umbelliferone, by HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid or acetic acid
-
Mobile phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid
-
Umbelliferone standard
Procedure:
-
Prepare a standard curve of umbelliferone by injecting known concentrations.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the resuspended sample extract onto the HPLC column.
-
Elute the compounds using a suitable gradient of mobile phase A and B. A typical gradient might be a linear increase from 10% to 90% B over 20-30 minutes.
-
Monitor the absorbance at the wavelength of maximum absorbance for umbelliferone (typically around 320-330 nm).
-
Identify the umbelliferone peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of umbelliferone produced in the enzymatic reaction by integrating the peak area and using the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per mg of enzyme per minute).
Mandatory Visualizations
Caption: Biosynthetic pathway of umbelliferone from L-phenylalanine.
Caption: Experimental workflow for C2'H enzyme characterization.
References
- 1. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Use of Coumaroyl-CoA at the Ortho Position
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ortho-coumaroyl-CoA is a thioester of coenzyme A and ortho-coumaric acid. While its direct utilization as a primary substrate by enzymes is not extensively documented in current literature, the enzymatic modification at the ortho-position of a related isomer, para-coumaroyl-CoA, is a critical step in the biosynthesis of various secondary metabolites in plants, particularly coumarins. This document provides detailed application notes and protocols focusing on trans-4-coumaroyl-CoA 2-hydroxylase (C2'H), an enzyme that hydroxylates p-coumaroyl-CoA at the ortho-position, leading to the formation of umbelliferone (B1683723). The protocols for the synthesis and analysis of coumaroyl-CoA thioesters are also provided, with the note that they can be adapted for the ortho isomer.
Data Presentation
Enzyme Kinetics of trans-4-coumaroyl-CoA 2-hydroxylase (C2'H)
The following table summarizes the kinetic parameters of C2'H from Ipomoea batatas (sweet potato), which exhibits activity on p-coumaroyl-CoA. This enzyme is a 2-oxoglutarate-dependent dioxygenase.
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Ipomoea batatas (Ib2 proteins) | p-coumaroyl-CoA | 6.1-15.2 | 0.28-0.64 | [1] |
| Ipomoea batatas (Ib2 proteins) | feruloyl-CoA | 7.3-14.0 | 0.28-0.55 | [1] |
Note: The enzyme from Ruta graveolens has been shown to convert p-coumaroyl-CoA to umbelliferone with activity comparable to its conversion of feruloyl-CoA to scopoletin, though specific kinetic parameters were not provided in the cited literature.[2] Psoralen has been identified as a competitive inhibitor of the Ruta graveolens C2'H.[2][3][4]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Coumaroyl-CoA Thioesters
This protocol describes a general method for the enzymatic synthesis of hydroxycinnamoyl-CoA thioesters using 4-coumarate:CoA ligase (4CL). This method is widely used for p-coumaroyl-CoA and can be adapted for the synthesis of this compound using ortho-coumaric acid as the precursor.
Materials:
-
4-coumarate:CoA ligase (4CL) from rice (Oryza sativa) or other sources.[5][6]
-
o-coumaric acid (or p-coumaric acid)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Tris-HCl buffer (100 mM, pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Hydroxycinnamic acid (e.g., o-coumaric acid): 400 µM
-
Coenzyme A: 800 µM
-
ATP: 2.5 mM
-
MgCl₂: 5 mM
-
Purified 4CL enzyme: 40 µg/mL
-
Potassium phosphate buffer (50 mM, pH 7.4) to a final volume of 5 mL.
-
-
Incubation: Incubate the reaction mixture at 30°C in the dark with gentle mixing (e.g., 200 rpm) overnight.
-
Reaction Monitoring and Purification: The formation of the coumaroyl-CoA product can be monitored by HPLC at a wavelength of 333 nm.[7] The product can be purified by reverse-phase HPLC.[7]
-
Storage: The purified and lyophilized CoA thioesters should be stored at -20°C.
Protocol 2: Enzymatic Assay of trans-4-coumaroyl-CoA 2-hydroxylase (C2'H)
This protocol is for determining the activity of C2'H, which hydroxylates p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA. The product then spontaneously undergoes lactonization to form umbelliferone.[1][3]
Materials:
-
Purified recombinant C2'H enzyme.
-
p-coumaroyl-CoA (substrate)
-
2-oxoglutarate
-
Ascorbate
-
FeSO₄
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a suitable vessel with the following components:
-
p-coumaroyl-CoA (final concentration in the µM range, based on K_m_)
-
2-oxoglutarate
-
Ascorbate
-
FeSO₄
-
Reaction buffer
-
-
Enzyme Addition: Initiate the reaction by adding the purified C2'H enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction, for example, by adding an acid (e.g., HCl) or by heat inactivation.
-
Product Analysis: Analyze the formation of umbelliferone using HPLC with UV or fluorescence detection. Umbelliferone can also be identified by LC-MS.[8]
Protocol 3: HPLC Analysis of Coumaroyl-CoA and its Products
This protocol provides a general method for the analysis of coumaroyl-CoA thioesters and their enzymatic products by HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% phosphoric acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Samples from the enzymatic synthesis or assay
Procedure:
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of phosphoric acid-acetonitrile.[7] A typical gradient might be an increase from 5% to 50% acetonitrile over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the absorbance at relevant wavelengths (e.g., 333 nm for p-coumaroyl-CoA, and other wavelengths for the expected products).
-
-
Data Analysis: Identify and quantify the peaks by comparing their retention times and spectra with those of authentic standards.
Mandatory Visualization
Caption: Enzymatic hydroxylation of p-coumaroyl-CoA by C2'H.
Caption: General workflow for synthesis and enzymatic use of o-coumaroyl-CoA.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A 2-oxoglutarate-dependent dioxygenase from Ruta graveolens L. exhibits p-coumaroyl CoA 2'-hydroxylase activity (C2'H): a missing step in the synthesis of umbelliferone in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and functional characterization of a p-coumaroyl CoA 2'-hydroxylase involved in the biosynthesis of coumarin skeleton from Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Reconstitution of the Ortho-Coumaroyl-CoA Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ortho-coumaroyl-CoA pathway is a critical branch of the phenylpropanoid metabolism in plants, leading to the biosynthesis of coumarins, a class of secondary metabolites with significant pharmacological properties, including anticoagulant, anti-inflammatory, and anti-cancer activities.[1] The key step in this pathway is the ortho-hydroxylation of p-coumaroyl-CoA, a central intermediate in phenylpropanoid synthesis.[2][3] This reaction is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H).[1] The precursor, p-coumaroyl-CoA, is synthesized from p-coumaric acid by the enzyme 4-coumarate:CoA ligase (4CL).[4]
The in vitro reconstitution of this two-step enzymatic pathway provides a powerful tool for detailed biochemical characterization, enabling researchers to study enzyme kinetics, substrate specificity, and pathway dynamics in a controlled environment. Furthermore, reconstituted systems can be leveraged for the biocatalytic production of high-value coumarin (B35378) precursors for drug development and other industrial applications. These notes provide a comprehensive guide to the experimental setup, including protocols for enzyme purification, activity assays, and the complete pathway reconstitution.
Biochemical Pathway
The conversion of p-coumaric acid to the coumarin precursor involves two key enzymatic steps. First, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA thioester. Subsequently, p-coumaroyl-CoA 2'-hydroxylase (C2'H) introduces a hydroxyl group at the ortho-position of the phenolic ring, yielding 2',4'-dihydroxycinnamoyl-CoA, which can then spontaneously cyclize to form the coumarin scaffold (umbelliferone).
Experimental Protocols
Recombinant Enzyme Expression and Purification
Successful in vitro reconstitution requires high-purity, active enzymes. This protocol describes the expression of His-tagged 4CL and C2'H proteins in Escherichia coli and subsequent purification.
Protocol 1: Protein Expression and Purification
-
Gene Synthesis and Cloning : Synthesize codon-optimized genes for the target 4CL and C2'H enzymes and clone them into a suitable E. coli expression vector (e.g., pET-28a) containing an N- or C-terminal His6-tag.
-
Transformation : Transform the expression plasmids into an appropriate E. coli expression strain, such as BL21(DE3).
-
Expression :
-
Inoculate 50 mL of Luria-Bertani (LB) medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubate for 16-20 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis :
-
Harvest cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse cells using sonication on ice or a French press.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g, 30 min, 4°C) to remove cell debris.
-
-
Purification (Immobilized Metal Affinity Chromatography - IMAC) :
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the bound protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange and Storage :
-
Exchange the buffer of the purified protein fractions to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) using a desalting column or dialysis.
-
Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.
-
Store the purified enzyme at -80°C.
-
In Vitro Enzyme Activity Assays
Protocol 2: 4-Coumarate:CoA Ligase (4CL) Activity Assay
This assay measures the formation of p-coumaroyl-CoA by monitoring the increase in absorbance at 333 nm, which is characteristic of the thioester bond.
-
Reaction Mixture : Prepare a reaction mixture in a 1 mL quartz cuvette.
-
Assay Components :
-
100 mM Tris-HCl or Tes buffer (pH 7.6-8.0).
-
5 mM MgCl₂.
-
2.5 mM ATP.
-
0.3 mM Coenzyme A (CoA).
-
0.3 mM p-coumaric acid (substrate).
-
Purified 4CL enzyme (1-5 µg).
-
-
Procedure :
-
Mix all components except the enzyme and equilibrate the spectrophotometer at 30°C.
-
Initiate the reaction by adding the 4CL enzyme.
-
Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.
-
Calculate enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ = 21 mM⁻¹ cm⁻¹).
-
Protocol 3: p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) Activity Assay
This assay is performed by incubating the substrate (p-coumaroyl-CoA, synthesized via Protocol 2) with C2'H and analyzing the product formation using HPLC.
-
Substrate Preparation : Synthesize p-coumaroyl-CoA enzymatically using the 4CL enzyme as described in Protocol 2, but on a larger scale. Purify the product using reverse-phase HPLC if necessary.
-
Reaction Mixture (100 µL total volume) :
-
50 mM Potassium Phosphate buffer (pH 7.5).
-
1 mM NADPH (as a typical cofactor for P450 hydroxylases, which C2'H often is).
-
100 µM p-coumaroyl-CoA.
-
Purified C2'H enzyme (2-10 µg).
-
-
Procedure :
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by boiling.
-
Centrifuge to pellet the precipitated protein (12,000 x g, 10 min).
-
Analyze the supernatant by reverse-phase HPLC with a C18 column, monitoring at relevant wavelengths (e.g., 280-350 nm) to detect the consumption of substrate and formation of the hydroxylated product.
-
Full Pathway In Vitro Reconstitution
This protocol combines both enzymes to convert p-coumaric acid to the final ortho-hydroxylated product in a single reaction vessel.
Protocol 4: One-Pot Reconstitution
-
Reaction Mixture (200 µL total volume) :
-
100 mM Tris-HCl buffer (pH 7.6).
-
5 mM MgCl₂.
-
5 mM ATP.
-
0.3 mM CoA.
-
1 mM NADPH.
-
0.3 mM p-coumaric acid.
-
Purified 4CL enzyme (2-5 µg).
-
Purified C2'H enzyme (5-10 µg).
-
-
Procedure :
-
Combine all components in a microcentrifuge tube.
-
Incubate at 30°C for 1-2 hours.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge to pellet the enzymes (12,000 x g, 10 min).
-
Analyze the supernatant for the final product using HPLC, as described in Protocol 3.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the enzymes involved in the pathway. Note that specific values can vary depending on the enzyme source and experimental conditions.
Table 1: Representative Kinetic Properties of 4-Coumarate:CoA Ligase (4CL)
| Substrate | Apparent Kₘ (µM) | Source Organism | Reference |
| p-Coumaric Acid | 4 - 80 | Pinus taeda, Poplar | |
| Caffeic Acid | 6 - 20 | Pinus taeda | |
| Ferulic Acid | 9 - 130 | Pinus taeda, Poplar | |
| Cinnamic Acid | 110 - 1000 | Pinus taeda, Poplar |
Table 2: Summary of In Vitro Reaction Conditions
| Parameter | 4CL Assay | C2'H Assay | Full Reconstitution | Reference |
| Buffer | 100 mM Tris-HCl or Tes | 50 mM K-Phosphate | 100 mM Tris-HCl | |
| pH | 7.6 - 8.0 | ~7.5 | ~7.6 | |
| Temperature | 30 - 37°C | 30°C | 30°C | |
| Key Substrates | p-Coumaric Acid, ATP, CoA | p-Coumaroyl-CoA, NADPH | p-Coumaric Acid, ATP, CoA, NADPH | |
| Cofactors | 5 mM MgCl₂ | 1 mM NADPH | 5 mM MgCl₂, 1 mM NADPH | |
| Analysis Method | Spectrophotometry (333 nm) | HPLC | HPLC |
Experimental Workflow
The overall process from gene acquisition to final product analysis is outlined below.
References
- 1. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of ortho-Coumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Coumaroyl-CoA is a critical intermediate in the phenylpropanoid pathway in plants, serving as a key precursor in the biosynthesis of various coumarins, such as umbelliferone (B1683723) and scopoletin (B1681571).[1][2][3] The ortho-hydroxylation of p-coumaroyl-CoA is a pivotal step that directs metabolites towards coumarin (B35378) production.[4][5] Accurate and sensitive detection and quantification of this compound are essential for studying the metabolic flux through this pathway, for characterizing enzyme kinetics, and for metabolic engineering efforts aimed at enhancing the production of pharmacologically important coumarins.
These application notes provide detailed protocols for the detection and quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Additionally, protocols for enzymatic assays and sample preparation from plant tissues are described.
I. Analytical Methods for this compound Detection
The primary method for the sensitive and specific detection of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for analyzing low-abundance metabolites in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantitative analysis of acyl-CoA thioesters. The method involves chromatographic separation of the analyte of interest from other cellular components, followed by mass spectrometric detection and fragmentation to ensure specificity.
Sample Preparation from Plant Tissues
Proper sample preparation is critical for the accurate quantification of acyl-CoAs, which are often present in low concentrations and are susceptible to degradation.
Protocol 1: Plant Tissue Extraction for Acyl-CoA Analysis
-
Harvesting: Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction Buffer: Prepare an extraction buffer consisting of 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid. For every 2 ml of 2-propanol and 2 ml of 50 mM KH2PO4, add 50 µl of glacial acetic acid.
-
Extraction: Add 1 ml of the extraction buffer to the powdered tissue in a microcentrifuge tube. Vortex vigorously for 5 minutes at 4°C.
-
Phase Separation: Add 2 ml of chloroform (B151607) and 1 ml of water to the extract. Vortex thoroughly and centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: The acyl-CoAs will be in the upper aqueous phase. Carefully collect the aqueous phase and transfer it to a new tube.
-
Drying: Dry the aqueous extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µl) of the initial mobile phase for LC-MS/MS analysis (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).
LC-MS/MS Protocol 2: Quantification of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-10 min: 2% to 60% B
-
10-12 min: 60% to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: 95% to 2% B
-
16-20 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific transition for this compound. The precursor ion will be the protonated molecule [M+H]+. The specific fragment ions will need to be determined by direct infusion of a standard, but a common fragmentation for acyl-CoAs is the loss of the phosphopantetheine group. For p-coumaroyl-CoA, a characteristic neutral loss of 507 Da is often monitored.
-
Example MRM Transitions for Coumaroyl-CoA (to be adapted for ortho- isomer):
-
Precursor Ion (Q1): m/z 914.2
-
Product Ion (Q3): m/z 407.1 (adenosine diphosphate (B83284) fragment)
-
Product Ion (Q3): m/z 303.1 (phosphoadenosine fragment)
-
-
II. Enzymatic Assays for this compound Production and Detection
Enzymatic assays are crucial for characterizing the enzymes that produce or utilize this compound, such as p-coumaroyl-CoA 2'-hydroxylase (C2'H).
Protocol 3: In Vitro C2'H Enzyme Assay
This protocol describes the functional characterization of a C2'H enzyme that converts p-coumaroyl-CoA to its ortho-hydroxylated form, which then spontaneously cyclizes to umbelliferone. The reaction can be monitored by measuring the formation of the product.
-
Reaction Mixture (Total Volume: 100 µL):
-
100 mM Tris-HCl buffer (pH 7.5)
-
50 µM p-coumaroyl-CoA (substrate)
-
2 mM 2-oxoglutarate
-
2 mM Ascorbate
-
100 µM FeSO4
-
1-5 µg of purified recombinant C2'H enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µl of 20% (v/v) acetic acid.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to detect the formation of the product, umbelliferone, which is indicative of the ortho-hydroxylation of p-coumaroyl-CoA.
III. Quantitative Data
The following table summarizes key quantitative data for enzymes involved in the metabolism of p-coumaroyl-CoA and feruloyl-CoA, which are structurally related to this compound. This data is essential for understanding the efficiency of these enzymatic conversions.
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Source Organism | Reference |
| Ib2 protein (C2'H) | p-coumaroyl-CoA | Umbelliferone | 6.1-15.2 | 0.28-0.64 | Ipomoea batatas | |
| Ib2 protein | Feruloyl-CoA | Scopoletin | 7.3-14.0 | 0.28-0.55 | Ipomoea batatas | |
| F6'H1 | Feruloyl-CoA | 6'-hydroxyferuloyl-CoA | 36.0 ± 4.27 | 11.0 ± 0.45 | Arabidopsis thaliana |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of scopoletin from phenylalanine.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Workflow for an in vitro enzyme assay.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of an ortho-coumaroyl-CoA Biosensor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, construction, and characterization of a whole-cell biosensor for the detection of ortho-coumaroyl-CoA (o-coumaroyl-CoA), a key intermediate in the biosynthesis of various specialized plant metabolites and a potential target for metabolic engineering and drug discovery.[1][2]
Introduction
This compound is an isomer of the more common para-coumaroyl-CoA, a central precursor in the phenylpropanoid pathway which leads to the synthesis of a wide array of valuable compounds, including flavonoids, stilbenoids, and certain polyketides.[1][2] The ability to monitor the intracellular concentration of o-coumaroyl-CoA in real-time is crucial for optimizing metabolic pathways for the production of these compounds in microbial cell factories.[3][4][5] Genetically encoded biosensors offer a powerful tool for high-throughput screening and dynamic pathway regulation.[5][6][7]
This document outlines two primary strategies for the development of an o-coumaroyl-CoA biosensor:
-
Engineering a Transcription Factor-Based Biosensor: This approach involves modifying an existing biosensor for a similar molecule, such as p-coumaroyl-CoA, to alter its ligand specificity.[8][9][10][11]
-
Developing a Riboswitch-Based Biosensor: This strategy focuses on the de novo selection of an RNA-based sensor that specifically recognizes o-coumaroyl-CoA.[12][13][14][15][16]
Strategy 1: Engineering a Transcription Factor-Based Biosensor
This strategy leverages the known p-coumaroyl-CoA responsive transcriptional repressor, CouR, from Rhodopseudomonas palustris.[6][17][18][19][20] The goal is to engineer the ligand-binding domain of CouR to recognize o-coumaroyl-CoA.
Signaling Pathway
The biosensor operates on a simple inducible gene expression circuit. In the absence of o-coumaroyl-CoA, the engineered CouR protein binds to its specific operator sequence in a promoter, repressing the expression of a reporter gene (e.g., GFP). Upon binding to intracellular o-coumaroyl-CoA, the repressor undergoes a conformational change, dissociates from the DNA, and allows for the transcription of the reporter gene.[6][18][21]
Signaling pathway of the transcription factor-based biosensor.
Experimental Workflow
The development and characterization of the transcription factor-based biosensor follows a multi-step process.
Workflow for engineering a transcription factor-based biosensor.
Protocols
Protocol 1: Mutagenesis of the CouR Ligand Binding Domain
-
Identify Target Residues: Based on the crystal structure of CouR complexed with p-coumaroyl-CoA, identify amino acid residues in the ligand-binding pocket that interact with the coumaroyl moiety.[18]
-
Perform Saturation Mutagenesis: Use techniques like overlap extension PCR to systematically mutate these target residues to all other 19 amino acids.
-
Error-Prone PCR (Optional): For a broader search, employ error-prone PCR to introduce random mutations throughout the couR gene.[8][10]
-
Library Assembly: Clone the library of couR variants into an expression vector.
Protocol 2: High-Throughput Screening
-
Strain Preparation: Co-transform the couR variant library and a reporter plasmid (containing the CouR operator upstream of a fluorescent reporter like GFP) into a suitable host strain (e.g., E. coli).
-
Cultivation: Grow the library of transformants in a 96-well plate format.
-
Induction: Add o-coumaroyl-CoA (or a precursor that can be converted to it in vivo) to the culture medium.
-
Fluorescence Activated Cell Sorting (FACS): Use FACS to screen for cells exhibiting high fluorescence in the presence of o-coumaroyl-CoA and low fluorescence in its absence.
-
Hit Isolation and Sequencing: Isolate the most promising clones and sequence the couR variant to identify beneficial mutations.
Protocol 3: Biosensor Characterization
-
Dose-Response Curve: Culture the validated biosensor strain with varying concentrations of o-coumaroyl-CoA and measure the corresponding reporter output (e.g., fluorescence).
-
Specificity Testing: Test the biosensor's response to other related molecules, such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and coenzyme A, to determine its specificity.
-
Dynamic Range Determination: Calculate the fold-change in reporter expression between the uninduced and maximally induced states.
-
In Vivo Validation: Use the biosensor to monitor o-coumaroyl-CoA production in a metabolic pathway engineered to produce this molecule.
Strategy 2: Developing a Riboswitch-Based Biosensor
This approach involves the de novo selection of an RNA aptamer that binds to o-coumaroyl-CoA and can be used to regulate gene expression.[12][13][14]
Logical Relationship
A synthetic riboswitch is an RNA element that can directly sense a small molecule and regulate gene expression.[12] It consists of an aptamer domain (for ligand binding) and an expression platform (for gene regulation). Binding of o-coumaroyl-CoA to the aptamer induces a conformational change in the expression platform, which can, for example, reveal a ribosome binding site (RBS) to activate translation.
Logical flow of riboswitch activation.
Experimental Workflow
The development of a riboswitch-based biosensor is centered around the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) method, specifically Capture-SELEX, which is well-suited for selecting structure-switching aptamers.[12][13][14][15][16]
Workflow for developing a riboswitch-based biosensor.
Protocols
Protocol 1: Capture-SELEX for o-coumaroyl-CoA Aptamer Selection
-
Library Design: Synthesize a DNA template for a random RNA library (typically 40-80 random nucleotides) flanked by constant regions for PCR amplification and in vitro transcription.
-
Immobilization: Hybridize the RNA library to a complementary biotinylated DNA oligonucleotide immobilized on streptavidin-coated magnetic beads.
-
Elution with Ligand: Incubate the immobilized RNA library with a solution of o-coumaroyl-CoA. RNA molecules that bind the ligand and undergo a conformational change will be released from the beads.
-
Recovery and Amplification: Collect the eluted RNA, reverse transcribe it to cDNA, and amplify it by PCR. This enriched pool is used for the next round of selection.
-
Counter-Selection (Optional): To improve specificity, perform rounds of selection where the library is first incubated with structurally similar molecules (e.g., p-coumaroyl-CoA) and the unbound fraction is collected.
Protocol 2: In Vivo Screening of Riboswitch Candidates
-
Library Construction: Clone the enriched aptamer sequences upstream of a reporter gene (e.g., GFP) in a vector designed to have a sequestered RBS that can be exposed by the aptamer's conformational change.
-
Transformation: Transform the riboswitch library into a suitable host strain.
-
Screening: Screen the library for clones that show increased fluorescence in the presence of o-coumaroyl-CoA, similar to the transcription factor-based approach, using either plate-based assays or FACS.
Protocol 3: Riboswitch Characterization
Characterization follows the same principles as for the transcription factor-based biosensor (Protocol 3 under Strategy 1), involving the generation of a dose-response curve, specificity testing, and determination of the dynamic range.
Data Presentation
The performance of newly developed biosensors should be compared to existing biosensors for related molecules. The following table summarizes the performance of the p-coumaroyl-CoA biosensor developed by Liu et al. (2022), which can serve as a benchmark for an o-coumaroyl-CoA biosensor.[6][19][20]
| Biosensor Component | Ligand | Host Organism | Dynamic Range (Fold-Change) | Apparent Kd | Reference |
| CouR from R. palustris | p-coumaroyl-CoA | S. cerevisiae | ~15-fold | Not determined in vivo | [6][19][20] |
| FapR from B. subtilis | Malonyl-CoA | E. coli | ~10-fold | ~5 µM | [22] |
| RppA (Type III PKS) | Malonyl-CoA | E. coli | Colorimetric | Not applicable | [23] |
Conclusion
The development of a specific biosensor for o-coumaroyl-CoA is a feasible endeavor that can significantly benefit metabolic engineering and drug discovery programs. By leveraging existing knowledge of transcription factor-based biosensors for similar molecules and established protocols for de novo riboswitch development, researchers can create powerful tools for real-time monitoring of this important metabolite. The detailed protocols and workflows provided herein offer a clear path for the successful construction and validation of such a biosensor.
References
- 1. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - UNT Digital Library [digital.library.unt.edu]
- 2. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 4. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofuel metabolic engineering with biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosensor-enabled Pathway Optimization in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering an allosteric transcription factor to respond to new ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering an allosteric transcription factor to respond to new ligands | Springer Nature Experiments [experiments.springernature.com]
- 10. bakerlab.org [bakerlab.org]
- 11. Engineering an allosteric transcription factor to respond to new ligands (Journal Article) | OSTI.GOV [osti.gov]
- 12. kitkwok.com [kitkwok.com]
- 13. Next-level riboswitch development-implementation of Capture-SELEX facilitates identification of a new synthetic riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 16. Efficient Method to Identify Synthetic Riboswitches Using RNA-Based Capture-SELEX Combined with In Vivo Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural basis of transcriptional regulation by CouR, a repressor of coumarate catabolism, in Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae [research.chalmers.se]
- 21. academic.oup.com [academic.oup.com]
- 22. Development of a genetically-encoded biosensor for detection of polyketide synthase extender units in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Repurposing type III polyketide synthase as a malonyl-CoA biosensor for metabolic engineering in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Radiolabeled ortho-Coumaroyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled ortho-coumaroyl-CoA. This important intermediate is crucial for studying the biosynthesis of various secondary metabolites, including coumarins. The synthesis is achieved through a two-step process: the acquisition of radiolabeled o-coumaric acid and its subsequent enzymatic conversion to o-coumaroyl-CoA using 4-coumarate:CoA ligase (4CL). This guide offers a comprehensive workflow, from the preparation of reagents and the enzymatic reaction to the purification and quantification of the final product. The protocols are designed to be adaptable for various research applications, particularly in drug discovery and metabolic pathway analysis.
Introduction
This compound is a key precursor in the biosynthesis of coumarins, a class of plant secondary metabolites with a wide range of biological activities. The study of the enzymes and metabolic pathways involving this intermediate often requires the use of a radiolabeled version to trace its fate in biological systems. The most common radioisotope for this purpose is Carbon-14 (¹⁴C), which can be incorporated into the precursor molecule, o-coumaric acid.
The synthesis of radiolabeled o-coumaroyl-CoA is typically achieved enzymatically due to the complexity and potential for low yields of purely chemical synthesis methods. The enzyme 4-coumarate:CoA ligase (4CL) is employed to catalyze the ATP-dependent ligation of coenzyme A (CoA) to the carboxyl group of o-coumaric acid. While 4CL enzymes are well-known to act on p-coumaric acid, specific isoforms, such as Pp4CL1 from Peucedanum praeruptorum, have been shown to effectively utilize o-coumaric acid as a substrate[1].
This document outlines a detailed protocol for the enzymatic synthesis of radiolabeled o-coumaroyl-CoA, including methods for purification and quantification.
Signaling and Biosynthetic Pathways
This compound is a central molecule at the branching point of the general phenylpropanoid pathway leading to the biosynthesis of coumarins. The pathway begins with the amino acid phenylalanine and proceeds through cinnamic acid and p-coumaric acid. A key hydroxylation step at the ortho position of the phenyl ring of p-coumaroyl-CoA leads to the formation of the coumarin (B35378) scaffold. The availability of radiolabeled o-coumaroyl-CoA is essential for elucidating the kinetics and regulation of these downstream enzymatic steps.
Caption: Biosynthetic pathway leading to coumarins, highlighting the role of this compound.
Experimental Protocols
Preparation of Radiolabeled ortho-Coumaric Acid
Enzymatic Synthesis of Radiolabeled this compound
This protocol is adapted from methods used for the synthesis of other hydroxycinnamate-CoA thioesters[2].
Materials:
-
[¹⁴C]-ortho-Coumaric acid (specific activity to be determined)
-
Recombinant 4-coumarate:CoA ligase (4CL) that accepts o-coumaric acid as a substrate (e.g., Pp4CL1)[1]
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
Sterile, nuclease-free water
Procedure:
-
Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture on ice. The final volume can be scaled as needed. For a 200 µL reaction:
-
100 µL of 200 mM Tris-HCl (pH 7.5)
-
20 µL of 50 mM ATP
-
20 µL of 50 mM MgCl₂
-
10 µL of 10 mM CoA
-
10 µL of 20 mM [¹⁴C]-o-coumaric acid (adjust volume based on desired final concentration and specific activity)
-
1 µg of purified recombinant 4CL enzyme
-
Add sterile water to a final volume of 200 µL.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl or by flash-freezing in liquid nitrogen.
-
Monitoring the Reaction: The formation of o-coumaroyl-CoA can be monitored spectrophotometrically by the increase in absorbance at 333 nm[1].
Purification of Radiolabeled this compound by HPLC
The product can be purified using reverse-phase high-performance liquid chromatography (HPLC)[3].
Materials:
-
HPLC system with a UV detector and a radioactivity detector
-
C18 reverse-phase column
-
Solvent A: 0.1% Phosphoric acid in water
-
Solvent B: Acetonitrile (B52724)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Separation:
-
Inject the filtered sample onto the C18 column.
-
Use a linear gradient of acetonitrile in 0.1% phosphoric acid. A typical gradient might be 5% to 60% acetonitrile over 30 minutes.
-
Monitor the elution profile at 333 nm to detect the o-coumaroyl-CoA peak.
-
Simultaneously, use an in-line radioactivity detector or collect fractions and count them using a liquid scintillation counter to identify the radiolabeled product.
-
-
Fraction Collection and Quantification: Collect the fractions corresponding to the radiolabeled o-coumaroyl-CoA peak. The concentration of the purified product can be determined using its molar extinction coefficient at 333 nm. The total radioactivity can be measured by liquid scintillation counting.
Data Presentation
The following tables summarize expected quantitative data based on the synthesis of related hydroxycinnamate-CoA esters[4][2].
Table 1: Reaction Components and Conditions for Enzymatic Synthesis
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 100 mM |
| ATP | 5 mM |
| MgCl₂ | 5 mM |
| Coenzyme A | 0.5 mM |
| [¹⁴C]-o-Coumaric Acid | 1 mM |
| Recombinant 4CL | 5 µg/mL |
| Incubation Temperature | 30°C |
| Incubation Time | 45 minutes |
Table 2: Expected Yield and Purity of Radiolabeled this compound
| Parameter | Expected Value | Reference |
| Enzymatic Conversion Yield | 15-20% (crude enzyme) to 88-95% (purified recombinant enzyme) | [3],[4][2] |
| Radiochemical Purity (post-HPLC) | >98% | [5] (General reference) |
| Specific Activity | Dependent on the specific activity of the precursor [¹⁴C]-o-coumaric acid | N/A |
Experimental Workflow Diagram
References
- 1. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. A simple method for enzymatic synthesis of unlabeled and radiolabeled Hydroxycinnamate-CoA (Journal Article) | OSTI.GOV [osti.gov]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inis.iaea.org [inis.iaea.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ortho-Coumaroyl-CoA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of ortho-coumaroyl-CoA (o-coumaroyl-CoA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the enzymatic synthesis of o-coumaroyl-CoA?
A1: The main challenge is the substrate specificity of the 4-coumarate:CoA ligase (4CL) enzyme. Many commonly used 4CLs, such as those from Arabidopsis thaliana (At4CL) and Nicotiana tabacum (Nt4CL2), show a strong preference for p-coumaric acid and have very low or no activity with o-coumaric acid. This is due to the steric hindrance imposed by the ortho-position of the hydroxyl group, which can prevent the substrate from properly fitting into the enzyme's active site.
Q2: Are there any 4CL enzymes that can efficiently use o-coumaric acid as a substrate?
A2: Yes, recent research has identified specific 4CL enzymes with broader substrate specificity. A notable example is Pp4CL1 from the plant Peucedanum praeruptorum, which has been shown to catalyze the CoA ligation of o-coumaric acid.[1] Additionally, some microbial aromatic acid CoA ligases, such as the L0 ligase , have demonstrated activity with o-coumaric acid.
Q3: What are the main byproducts or side reactions to be aware of during o-coumaroyl-CoA synthesis?
A3: A primary concern is the potential for non-enzymatic lactonization of o-coumaric acid or o-coumaroyl-CoA to form coumarin (B35378), especially under certain pH and temperature conditions. Additionally, the presence of thioesterases in crude enzyme preparations can lead to the hydrolysis of the newly synthesized o-coumaroyl-CoA, reducing the final yield.[2]
Q4: What is the biosynthetic pathway for the precursor, o-coumaric acid?
A4: o-Coumaric acid is synthesized in plants from cinnamic acid through an ortho-hydroxylation reaction. This step is catalyzed by the enzyme cinnamate 2-hydroxylase (C2H) . Cinnamic acid itself is derived from phenylalanine via the action of phenylalanine ammonia-lyase (PAL).
Q5: Can o-coumaroyl-CoA be synthesized chemically?
A5: Yes, chemical synthesis is a viable alternative to enzymatic methods. A common approach involves the activation of o-coumaric acid, for example, by converting it to an imidazolide (B1226674), followed by reaction with coenzyme A. This method can be advantageous as it bypasses the need for a specific enzyme and can be scaled up. However, it may require more complex purification steps to remove chemical reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of o-coumaroyl-CoA.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation in enzymatic synthesis | 1. Inactive or inhibited 4CL enzyme. 2. Incorrect enzyme choice (low specificity for o-coumaric acid). 3. Sub-optimal reaction conditions (pH, temperature, cofactor concentrations). 4. Degradation of substrate or product. | 1. Enzyme Activity Check: Test the enzyme with a preferred substrate (e.g., p-coumaric acid) to confirm its activity. 2. Enzyme Selection: Use a 4CL known to have activity with o-coumaric acid, such as Pp4CL1. 3. Reaction Optimization: Systematically vary the pH (typically between 7.0 and 8.0), temperature (around 30-37°C), and concentrations of ATP and MgCl₂. 4. Stability: Minimize reaction time and maintain a cool temperature during purification to reduce degradation. |
| Product degradation (loss of yield over time) | 1. Presence of thioesterases in the enzyme preparation. 2. Chemical instability of the thioester bond, especially at non-neutral pH. | 1. Enzyme Purification: Use a purified recombinant 4CL enzyme to eliminate contaminating thioesterases. If using a crude extract, consider adding a thioesterase inhibitor, though this may not be specific. 2. pH Control: Maintain the pH of the reaction and purification buffers close to neutral (pH 6.5-7.5). Avoid strongly acidic or basic conditions. |
| Formation of coumarin as a major byproduct | Spontaneous lactonization of o-coumaric acid or o-coumaroyl-CoA. | 1. pH and Temperature Control: Perform the reaction and subsequent purification at neutral pH and lower temperatures to minimize the rate of lactonization. 2. Rapid Purification: Proceed with the purification of o-coumaroyl-CoA immediately after the reaction is complete to separate it from unreacted o-coumaric acid. |
| Difficulty in purifying the product | Co-elution with substrates (ATP, CoA, o-coumaric acid) or byproducts during chromatography. | 1. Purification Method: Use reverse-phase HPLC or solid-phase extraction (SPE) for efficient separation. A gradient elution with a suitable mobile phase (e.g., acetonitrile (B52724) and a buffered aqueous solution) is often effective.[2][3] 2. Sample Preparation: If using SPE, ensure the cartridge is properly conditioned and that the washing steps are sufficient to remove unbound substrates before eluting the product. |
Quantitative Data Summary
The following tables summarize typical yields for CoA ester synthesis. Note that specific yields for o-coumaroyl-CoA are not widely reported, so data for the closely related p-coumaroyl-CoA and general hydroxycinnamate-CoAs are provided for comparison.
Table 1: Enzymatic Synthesis of Hydroxycinnamate-CoA Esters
| Enzyme Source | Substrate(s) | Yield (%) | Reference |
| Wheat seedling extract | Caffeic acid, p-coumaric acid, ferulic acid | 15-20% | [2] |
| Recombinant enzymes (various) | Caffeoyl-CoA, p-coumaroyl-CoA, feruloyl-CoA, sinapoyl-CoA | 88-95% | [4] |
Table 2: Chemical Synthesis of Acyl-CoA Esters
| Synthesis Method | Substrate Class | Yield Range (%) | Reference |
| Imidazolide Method | Various hydroxycinnamic acids | >90% (purity) | [3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Pp4CL1
This protocol is adapted from general methods for enzymatic CoA ester synthesis and is tailored for the use of an o-coumaric acid-accepting 4CL enzyme like Pp4CL1.
Materials:
-
Purified recombinant Pp4CL1 enzyme
-
ortho-Coumaric acid
-
Coenzyme A (CoA), lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Reverse-phase HPLC system for purification and analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
ortho-Coumaric acid (400 µM)
-
Coenzyme A (800 µM)
-
ATP (2.5 mM)
-
MgCl₂ (5 mM)
-
Purified Pp4CL1 enzyme (final concentration of 40 µg/mL)
-
Adjust the final volume to 5 mL with buffer.
-
-
Incubation: Incubate the reaction mixture at 30°C in the dark with gentle mixing for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the o-coumaroyl-CoA from the supernatant using reverse-phase HPLC with a suitable gradient (e.g., a water/acetonitrile gradient with a small amount of phosphoric or formic acid).
-
-
Quantification and Storage:
-
Quantify the purified o-coumaroyl-CoA spectrophotometrically. The molar extinction coefficient for o-coumaroyl-CoA is similar to that of other coumaroyl-CoA esters.
-
Lyophilize the purified product and store it at -80°C for long-term stability.
-
Protocol 2: Chemical Synthesis of this compound via the Imidazolide Method
This protocol provides a general framework for the chemical synthesis of o-coumaroyl-CoA.
Materials:
-
ortho-Coumaric acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (CoA), lithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Solid-phase extraction (SPE) C18 cartridge
Procedure:
-
Activation of o-Coumaric Acid:
-
Dissolve o-coumaric acid in anhydrous THF.
-
Add a molar excess of CDI and stir the reaction at room temperature for 1-2 hours to form the imidazolide derivative.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve CoA in a sodium bicarbonate solution.
-
Slowly add the activated o-coumaric acid solution to the CoA solution while stirring on ice.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Purification:
-
Extract the reaction mixture with ethyl acetate to remove unreacted imidazolide and other organic impurities.
-
Load the aqueous phase onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak aqueous buffer to remove unreacted CoA and salts.
-
Elute the o-coumaroyl-CoA with a methanol/water mixture.
-
-
Analysis and Storage:
-
Analyze the purity of the eluted fractions by HPLC.
-
Pool the pure fractions, lyophilize, and store at -80°C.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for enzymatic synthesis and purification.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: ortho-Coumaroyl-CoA Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of ortho-coumaroyl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a critical intermediate in the biosynthesis of various secondary metabolites in plants, including coumarins. Its stability is a significant concern for researchers due to the presence of a high-energy thioester bond, which is susceptible to both chemical and enzymatic degradation. The degradation of this compound can lead to inaccurate experimental results, including underestimated enzyme kinetics and incorrect product profiles.
Q2: What are the primary pathways of this compound degradation?
The primary degradation pathways for this compound include:
-
Hydrolysis: The thioester bond can be cleaved by water, a reaction that is accelerated at non-optimal pH values (acidic or alkaline) and elevated temperatures.
-
Enzymatic Degradation: Thioesterases, which are often present as contaminants in crude enzyme preparations, can rapidly hydrolyze the thioester bond.[1]
-
Oxidation: The phenolic hydroxyl group and the double bond in the coumaroyl moiety are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light.
-
Spontaneous Lactonization: Following enzymatic ortho-hydroxylation of a precursor, the resulting intermediate can undergo spontaneous cyclization to form a lactone, particularly in the presence of light.[2]
Q3: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: Store as a lyophilized powder or in a solution at -80°C for long-term storage. For short-term storage (a few days), -20°C is acceptable.
-
pH: Maintain a slightly acidic to neutral pH, ideally between 6.0 and 7.5.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or no product formation in an enzymatic assay.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh this compound solutions before each experiment. Verify the integrity of the stock solution using HPLC. |
| Presence of thioesterase activity in the enzyme preparation. | Purify the enzyme of interest to remove contaminating thioesterases. Include a thioesterase inhibitor in the reaction mixture (use with caution and verify compatibility with the primary enzyme). |
| Suboptimal reaction buffer pH. | Ensure the reaction buffer pH is within the optimal range for both the enzyme activity and this compound stability (typically pH 6.0-7.5). |
| Extended incubation at elevated temperatures. | Minimize incubation times and use the lowest feasible temperature that allows for sufficient enzyme activity. |
Issue 2: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Variable degradation of this compound between experiments. | Standardize all handling and storage procedures for this compound. Use freshly prepared solutions for each set of experiments. |
| Exposure of reagents to light. | Protect all solutions containing this compound from light during preparation, incubation, and analysis. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot this compound stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Oxygen exposure. | Degas buffers and overlay solutions with an inert gas (argon or nitrogen) to minimize oxidative degradation. |
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Conditions
| Factor | Effect on Stability | Recommended Conditions |
| Temperature | High temperatures accelerate hydrolysis and oxidation. | Long-term storage at -80°C; short-term at -20°C. Perform reactions at the lowest feasible temperature. |
| pH | Both acidic and alkaline conditions promote hydrolysis. | Maintain pH between 6.0 and 7.5. |
| Light | Promotes oxidation and can induce spontaneous lactonization of related intermediates.[2] | Protect from light at all times using amber vials or foil. |
| Oxygen | Leads to oxidative degradation of the phenolic ring and double bond. | Store under an inert atmosphere (argon or nitrogen); use degassed buffers. |
| Enzymes | Thioesterases cause rapid enzymatic degradation.[1] | Use purified enzymes; consider the use of thioesterase inhibitors. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol: Minimizing this compound Degradation in a Typical Enzymatic Assay
-
Preparation of Reagents:
-
Prepare all buffers and solutions using degassed, high-purity water.
-
Maintain a buffer pH between 6.5 and 7.5 (e.g., potassium phosphate (B84403) or Tris-HCl).
-
Store all reagents on ice and protected from light.
-
-
This compound Handling:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) immediately before use.
-
Determine the concentration of the stock solution spectrophotometrically.
-
Keep the stock solution on ice and in an amber tube throughout the experiment.
-
-
Enzymatic Reaction:
-
Set up the reaction mixture in a temperature-controlled environment (e.g., a water bath or thermocycler) at the optimal temperature for the enzyme, avoiding excessive heat.
-
If using a crude enzyme extract, consider adding a broad-spectrum thioesterase inhibitor (note: verify inhibitor compatibility with the enzyme of interest).
-
Initiate the reaction by adding the enzyme to the mixture containing this compound.
-
Minimize the reaction time to what is necessary to obtain reliable kinetic data.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., an acid like formic acid or trichloroacetic acid) that will also precipitate the protein.
-
Immediately place the quenched samples on ice or at -20°C until analysis.
-
Analyze the samples as quickly as possible using a validated method such as HPLC or LC-MS.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in ortho-Coumaroyl-CoA Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve higher yields in the enzymatic synthesis of ortho-coumaroyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
This compound is an activated thioester of ortho-coumaric acid. It serves as a key precursor in the biosynthesis of various plant secondary metabolites, particularly simple coumarins like umbelliferone. The synthesis of this intermediate is crucial for research into metabolic engineering, drug discovery, and understanding plant biochemical pathways.
Q2: What is the primary method for synthesizing o-coumaroyl-CoA?
The most common and efficient method for synthesizing o-coumaroyl-CoA and other hydroxycinnamoyl-CoA esters is through an enzymatic reaction catalyzed by a 4-coumarate:CoA ligase (4CL). This enzyme activates the carboxylic acid of a hydroxycinnamate, such as o-coumaric acid, by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction.
Q3: Which enzymes are known to accept o-coumaric acid as a substrate?
While many 4CL enzymes show high specificity for p-coumaric acid, some isoforms exhibit broader substrate acceptance. For example, a 4CL enzyme isolated from Peucedanum praeruptorum, designated Pp4CL1, has been shown to catalyze the conversion of o-coumaric acid into its corresponding CoA thioester, in addition to other substrates like p-coumaric and ferulic acids[1]. The selection of an appropriate 4CL variant with broad substrate specificity is a critical first step for successful synthesis.
Q4: What is a realistic yield for the enzymatic synthesis of hydroxycinnamoyl-CoA esters?
With optimized protocols using recombinant enzymes, total yields for the synthesis and subsequent HPLC purification of hydroxycinnamoyl-CoA thioesters can be quite high, often ranging between 88% and 95%[2]. However, yields can be significantly lower if the chosen enzyme has a lower affinity for the specific substrate (e.g., o-coumaric acid) or if the reaction and purification conditions are not optimized. For crude enzyme preparations, yields may be much lower, for instance, around 15-20%, due to competing reactions from other enzymes like thioesterases[3].
Troubleshooting Guide
Low or no yield is a common frustration in enzymatic synthesis. This guide addresses specific problems you may encounter during your experiments.
Initial Troubleshooting Workflow
Before diving into specific issues, follow this general workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low product yield.
Problem-Specific Questions & Answers
Q: My reaction failed completely. How can I confirm my 4CL enzyme is active?
A: The easiest way to test your enzyme's viability is to perform a positive control reaction with a known preferred substrate.
-
Control Reaction: Set up a small-scale reaction using p-coumaric acid, which is the preferred substrate for most 4CLs[4][5].
-
Analysis: Monitor the reaction using spectrophotometry. The formation of p-coumaroyl-CoA results in a characteristic absorbance shift, which can be measured around 333 nm. A successful reaction with p-coumaric acid confirms your enzyme, CoA, ATP, and buffer are all functional. If this control fails, you may have an issue with one of the common reaction components.
Q: My enzyme is active with p-coumaric acid, but the yield with o-coumaric acid is very low. What should I do?
A: This is a common issue related to substrate specificity and reaction kinetics. Here are the steps to optimize the reaction for a less-preferred substrate:
-
Increase Enzyme Concentration: A less efficient reaction may require a higher concentration of the enzyme to achieve a reasonable conversion rate in a given timeframe.
-
Extend Reaction Time: Reactions with less favored substrates are often slower. Try extending the incubation time, taking samples at various points (e.g., 2, 4, 8, and 12 hours) to determine the optimal duration without risking product degradation.
-
Check for Substrate Inhibition: While higher substrate concentration can increase reaction rates, excessively high concentrations of hydroxycinnamic acids can sometimes inhibit the 4CL enzyme. If you suspect this, try running the reaction with a lower initial concentration of o-coumaric acid.
Q: Could the quality of my substrates (o-coumaric acid, CoA, ATP) be the problem?
A: Absolutely. The purity and stability of your starting materials are critical.
-
ATP Degradation: ATP is susceptible to degradation, especially after multiple freeze-thaw cycles. If the buffer is old or has been thawed repeatedly, the ATP may be depleted. Always use a fresh ligation buffer or add fresh ATP to your reaction mix.
-
CoA Purity: Ensure your Coenzyme A is of high purity and has been stored correctly to prevent oxidation of the critical thiol group.
-
Contaminants: Ensure your DNA or enzyme preparations are free from contaminants like salts or EDTA, which can inhibit ligase activity.
Q: I see some product formation, but the final purified yield is poor. What could be happening during purification?
A: Product loss or degradation during purification is a frequent cause of low final yields.
-
Thioesterase Activity: If you are using a crude or partially purified enzyme preparation, it may contain thioesterases that actively degrade your newly formed o-coumaroyl-CoA product. This establishes an equilibrium that can cap the yield at a low level (e.g., 15-20%). Using a highly purified recombinant 4CL enzyme is the best way to avoid this.
-
Hydrolysis: Thioesters can be unstable, especially at non-neutral pH. Ensure your purification buffers are appropriately pH-controlled.
-
Inefficient Extraction: When purifying via HPLC, ensure your gradient is optimized to properly separate the o-coumaroyl-CoA from unreacted substrates and byproducts. The product can be lost if it co-elutes with other components or if the peak is too broad for effective collection.
Quantitative Data Summary
The choice of enzyme is critical, as 4CL isoforms have different substrate preferences. While extensive kinetic data for o-coumaric acid is not widely published, some enzymes are known to accept it.
Table 1: Substrate Specificity of Pp4CL1 from Peucedanum praeruptorum This enzyme demonstrates broad substrate activity, making it a candidate for o-coumaroyl-CoA synthesis.
| Substrate | Activity Detected |
| p-Coumaric Acid | Yes (High) |
| Ferulic Acid | Yes (High) |
| Caffeic Acid | Yes |
| o-Coumaric Acid | Yes |
| Cinnamic Acid | Yes |
| Isoferulic Acid | Yes |
| Data sourced from functional characterization of Pp4CL1. |
Table 2: Representative Kinetic Parameters of 4CL Enzymes with Common Substrates This table provides context on typical enzyme performance. Note that lower Km values indicate higher affinity. The catalytic efficiency (kcat/Km) is the best measure of substrate preference.
| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Selaginella moellendorffii (Sm4CL1) | p-Coumaric Acid | 11.89 | - | - |
| Caffeic Acid | 10.87 | - | - | |
| Populus trichocarpa (Ptr4CL3) | p-Coumaric Acid | 13 ± 1 | 2.5 ± 0.04 | 192,308 |
| Caffeic Acid | 15 ± 1 | 2.4 ± 0.04 | 160,000 | |
| Ferulic Acid | 120 ± 10 | 1.1 ± 0.03 | 9,167 | |
| Marchantia paleacea (Mp4CL1) | p-Coumaric Acid | 93.99 | 1.44 | 15,333 |
| Caffeic Acid | 113.30 | 1.02 | 9,000 | |
| Values are compiled from multiple sources for illustrative purposes and may have been determined under different assay conditions. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of o-Coumaroyl-CoA
This protocol is a general starting point and should be optimized for your specific enzyme and experimental goals.
Materials:
-
Purified recombinant 4CL enzyme
-
o-Coumaric acid stock solution (e.g., 100 mM in DMSO)
-
Coenzyme A lithium salt
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Reaction tubes
Methodology:
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube. Add the components in the following order:
-
Potassium phosphate buffer (to final volume)
-
ATP (to a final concentration of 2.5 mM)
-
MgCl₂ (to a final concentration of 5 mM)
-
Coenzyme A (to a final concentration of 0.8 mM)
-
o-Coumaric acid (to a final concentration of 0.4 mM)
-
-
Mix gently by pipetting. Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified 4CL enzyme (e.g., 1-5 µg).
-
Incubate the reaction at 30°C for 2-4 hours with gentle mixing. For less efficient reactions, extend this time as needed.
-
Terminate the reaction by adding an acid (e.g., 20 µL of 1 M HCl) or by flash-freezing in liquid nitrogen. The product is now ready for purification.
Protocol 2: Purification by Reverse-Phase HPLC
Equipment & Reagents:
-
HPLC system with a C18 column
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
Lyophilizer
Methodology:
-
Clarify the terminated reaction mixture by centrifuging at >12,000 x g for 10 minutes to pellet the denatured enzyme.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the C18 column.
-
Elute the product using a linear gradient, for example:
-
0-5 min: 5% Solvent B
-
5-25 min: 5% to 50% Solvent B
-
25-30 min: 50% to 95% Solvent B (column wash)
-
30-35 min: Re-equilibration at 5% Solvent B
-
-
Monitor the elution profile with a UV detector at the characteristic wavelength for the product (e.g., ~330-350 nm).
-
Collect the fractions corresponding to the o-coumaroyl-CoA peak.
-
Immediately freeze the collected fractions in liquid nitrogen and lyophilize to obtain the purified product as a dry powder. Store at -80°C for long-term stability.
Visual Guides
Biosynthetic Pathway
This diagram illustrates the core enzymatic reaction for synthesizing o-coumaroyl-CoA.
Caption: Enzymatic conversion of o-coumaric acid to o-coumaroyl-CoA.
General Experimental Workflow
This diagram outlines the complete process from enzyme preparation to final product analysis.
Caption: Standard workflow for enzymatic synthesis and purification.
References
- 1. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
Technical Support Center: Purification of ortho-Coumaroyl-CoA and its Hydroxylated Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of ortho-coumaroyl-CoA and its related derivatives, focusing on troubleshooting common artifacts and providing clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for the molecule often referred to as "this compound"?
A1: The nomenclature can be confusing. "this compound" would imply that the coumaric acid moiety itself is the ortho isomer. However, in the context of coumarin (B35378) biosynthesis, the more relevant molecule is ortho-hydroxy-p-coumaroyl-CoA. This is because the key enzymatic step is the ortho-hydroxylation of p-coumaroyl-CoA, which is a precursor in the biosynthesis of coumarins like umbelliferone.[1] This guide will focus on the purification of this ortho-hydroxylated derivative.
Q2: What are the main challenges in purifying ortho-hydroxy-p-coumaroyl-CoA?
A2: The main challenges include the inherent instability of the thioester bond, particularly under non-neutral pH and elevated temperatures, the presence of contaminating enzymes from the synthesis reaction (e.g., thioesterases), and the potential for co-elution with similar molecules during chromatography.
Q3: What are the recommended storage conditions for purified ortho-hydroxy-p-coumaroyl-CoA?
A3: For long-term storage, it is recommended to store the purified compound as a lyophilized powder at -80°C.[2] If in solution, it should be kept at a pH of around 6.0 and stored at -80°C to minimize degradation.[2]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended. HPLC-UV can be used for initial purity assessment and quantification. For structural confirmation, mass spectrometry (MS) is essential to verify the molecular weight, and tandem MS (MS/MS) can provide fragmentation patterns for further structural elucidation.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of ortho-hydroxy-p-coumaroyl-CoA, particularly when using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Enzymatic reaction failure: Inactive enzyme, incorrect cofactors, or suboptimal reaction conditions (pH, temperature). | Verify enzyme activity with a positive control. Ensure all cofactors (ATP, Mg2+, Coenzyme A) are fresh and at the correct concentration. Optimize reaction pH and temperature based on the specific enzyme's characteristics. |
| Product degradation: Presence of thioesterase activity in the enzyme preparation. | Use a highly purified enzyme preparation. Minimize reaction time and process the sample immediately after the reaction is complete. | |
| Broad or Tailing Peaks in HPLC | Column overload: Injecting too much sample. | Reduce the amount of sample injected. If necessary, use a column with a larger internal diameter. |
| Secondary interactions with stationary phase: Silanol (B1196071) groups on the silica-based C18 column interacting with the analyte. | Use a mobile phase with a low pH (e.g., containing phosphoric or formic acid) to suppress silanol ionization. Consider using an end-capped column. | |
| Contamination of the column: Buildup of precipitated proteins or other contaminants on the column frit or head. | Filter all samples and mobile phases before use. Regularly flush the column with a strong solvent. If pressure is high, consider replacing the in-line filter or guard column. | |
| Split Peaks in HPLC | Partially clogged frit or column inlet: Particulate matter from the sample or mobile phase. | Filter samples and mobile phases. Reverse and flush the column (if recommended by the manufacturer). |
| Injection solvent issue: Sample dissolved in a solvent much stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. | |
| Ghost Peaks in HPLC | Late eluting compounds from a previous injection: Highly retained contaminants in the sample. | Run a blank gradient after each sample injection to wash the column. Ensure adequate column equilibration time between runs. |
| Contaminated mobile phase: Impurities in the solvents or additives. | Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phases daily. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition: Improper mixing or degassing. | Ensure mobile phase components are thoroughly mixed and degassed. Use an online degasser if available. |
| Temperature fluctuations: Inconsistent column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump issues: Leaks or failing pump seals. | Check for leaks in the system. Monitor pump pressure for stability. Perform regular pump maintenance. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of ortho-Hydroxy-p-coumaroyl-CoA
This protocol involves a two-step enzymatic reaction: first, the synthesis of p-coumaroyl-CoA, followed by its ortho-hydroxylation.
Step 1: Synthesis of p-Coumaroyl-CoA
This step is adapted from methods for synthesizing hydroxycinnamoyl-CoA esters.
-
Reaction Mixture: In a total volume of 1 mL, combine:
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
2.5 mM ATP
-
0.5 mM Coenzyme A (lithium salt)
-
0.2 mM p-coumaric acid
-
1-2 µg of purified 4-coumarate:CoA ligase (4CL)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by observing the decrease in the p-coumaric acid peak and the appearance of the p-coumaroyl-CoA peak using analytical HPLC.
-
Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with a small amount of perchloric acid.
Step 2: ortho-Hydroxylation of p-Coumaroyl-CoA
This step is based on the activity of p-coumaroyl CoA 2'-hydroxylase (C2'H).
-
Reaction Mixture: To the reaction mixture from Step 1 (or to purified p-coumaroyl-CoA), add:
-
Purified p-coumaroyl CoA 2'-hydroxylase (C2'H) enzyme.
-
Cofactors for C2'H (typically 2-oxoglutarate and ascorbate, as it is often a dioxygenase).
-
-
Incubation: Incubate at the optimal temperature for C2'H (e.g., 30°C) for 1-4 hours.
-
Monitoring: Monitor the formation of ortho-hydroxy-p-coumaroyl-CoA by analytical HPLC. The product will have a different retention time and UV spectrum compared to the substrate.
-
Termination: Stop the reaction by adding an equal volume of ice-cold methanol and centrifuge to precipitate the enzymes.
Protocol 2: Purification of ortho-Hydroxy-p-coumaroyl-CoA by HPLC
-
Sample Preparation: Take the supernatant from the terminated enzymatic reaction and filter it through a 0.22 µm syringe filter.
-
HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% phosphoric acid or formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would be:
-
0-5 min: 5% B
-
5-30 min: 5% to 40% B (linear gradient)
-
30-35 min: 40% to 95% B (wash)
-
35-40 min: 95% to 5% B (re-equilibration)
-
-
Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (e.g., around 330-350 nm).
-
Fraction Collection: Collect the fractions corresponding to the ortho-hydroxy-p-coumaroyl-CoA peak.
-
Post-Purification: Pool the collected fractions and immediately lyophilize to remove the solvent. Store the lyophilized powder at -80°C.
Data Presentation
The following tables present illustrative quantitative data for the synthesis and purification of hydroxycinnamoyl-CoA esters, which can be used as a benchmark for optimizing the purification of ortho-hydroxy-p-coumaroyl-CoA.
Table 1: Illustrative Yields of Enzymatic Synthesis and Purification of Hydroxycinnamoyl-CoA Esters
| Compound | Synthesis Method | Purification Method | Conversion/Yield | Reference |
| p-Coumaroyl-CoA | Enzymatic (4CL) | Solid-Phase Extraction | ~80% | |
| Feruloyl-CoA | Enzymatic (4CL) | HPLC | 88-95% | |
| Caffeoyl-CoA | Enzymatic (4CL) | HPLC | 88-95% | |
| Various Aromatic-CoA Esters | Enzymatic (4CL) | Solid-Phase Extraction | up to 95% conversion |
Table 2: Illustrative Stability of a Thioester Compound at Different pH and Temperatures
Note: This data is for a different thioester-containing molecule and is provided for illustrative purposes to highlight the general instability of these compounds.
| pH | Temperature (°C) | Half-life (hours) |
| 2 | 37 | 1.6 |
| 1 | 37 | 0.37 |
| Neutral/Basic | 37-80 | Stable |
Data extrapolated from stability studies of 2-chloro-2'-deoxyadenosine, which also involves a bond susceptible to acid hydrolysis.
Mandatory Visualizations
Biosynthetic Pathway of Umbelliferone
The following diagram illustrates the key enzymatic steps leading to the formation of ortho-hydroxy-p-coumaroyl-CoA and its subsequent conversion to umbelliferone.
Caption: Workflow for the synthesis and purification of ortho-hydroxy-p-coumaroyl-CoA.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common HPLC purification issues.
Caption: A logical guide for troubleshooting HPLC purification artifacts.
References
- 1. Identification and functional characterization of a p-coumaroyl CoA 2'-hydroxylase involved in the biosynthesis of coumarin skeleton from Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 3. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C2'H Activity
Welcome to the technical support center for optimizing C2'H (C2'-hydroxylase) activity. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in enzymatic hydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters to consider for a C2'H reaction?
A1: For any enzymatic reaction, including C2'H activity, the initial parameters are crucial for success. You should begin by establishing a baseline reaction condition, which typically includes:
-
Buffer and pH: Most enzymes have an optimal pH range for activity.[1] A common starting point is a phosphate (B84403) or Tris buffer at a pH between 7.0 and 8.0.[1]
-
Temperature: Enzyme activity is highly dependent on temperature.[1] For enzymes from mammalian sources, 37°C is a standard starting temperature.[2]
-
Enzyme Concentration: This should be in a range where the reaction rate is proportional to the enzyme concentration (i.e., not limited by substrate availability).
-
Substrate Concentration: Initially, use a concentration around the expected Michaelis constant (Km) if known. If not, start with a concentration that is not limiting and can be varied later for kinetic analysis.
-
Cofactors: Many hydroxylases are dependent on cofactors.[3] For example, cytochrome P450 enzymes often require NADPH, while other hydroxylases might need Fe(II), α-ketoglutarate, or ascorbate (B8700270).[4][5][6] Ensure these are present in non-limiting concentrations.
Q2: How do I choose the right buffer system for my C2'H enzyme?
A2: The choice of buffer is critical as it must maintain a stable pH without inhibiting the enzyme.[1]
-
Determine the Optimal pH: First, you need to experimentally determine the optimal pH for your enzyme by testing a range of pH values.
-
Select a Buffer with an Appropriate pKa: Choose a buffer substance whose pKa is close to the desired optimal pH of your enzyme. This ensures the buffer has maximum buffering capacity at that pH.
-
Check for Interference: Verify that the buffer components do not interfere with your enzyme's activity or your assay's detection method. For instance, phosphate buffers can sometimes precipitate divalent cations, which might be essential cofactors for your enzyme.
Q3: My C2'H enzyme requires a metal cofactor. What should I be aware of?
A3: Many hydroxylases are metalloenzymes, often containing iron (Fe) or manganese (Mn).[4][7]
-
Cofactor Concentration: The optimal concentration of the metal cofactor should be determined experimentally. Too low a concentration will limit the reaction rate, while excessively high concentrations can sometimes be inhibitory.
-
Chelating Agents: Be cautious of any chelating agents, such as EDTA, in your solutions, as they can remove the essential metal cofactor from the enzyme's active site, leading to inactivation.[8]
-
Redox State: For some enzymes, the oxidation state of the metal is critical. For example, many iron-dependent hydroxylases require Fe(II).[6] In such cases, a reducing agent like ascorbate or DTT may be included in the reaction mixture to maintain the iron in its reduced state.[5]
Troubleshooting Guide
Problem 1: No or Very Low C2'H Activity
If you are observing little to no product formation, systematically check the following potential causes.
Caption: General workflow for quenching an enzymatic reaction.
Common Quenching Methods:
| Method | Description | Considerations |
| Acid/Base Quenching | Add a strong acid (e.g., HCl, TCA) or base to denature the enzyme by drastically changing the pH. [8][9] | Ensure the quencher does not interfere with the product or the analytical method. Can cause precipitation. |
| Organic Solvent | Add a cold organic solvent (e.g., acetonitrile, methanol) to precipitate and denature the enzyme. | Often used as the first step in sample preparation for HPLC or LC-MS analysis. |
| Heat Inactivation | Heat the reaction mixture to a temperature that denatures the enzyme (e.g., 95°C for 5 minutes). | May not be suitable for heat-labile products. Some thermostable enzymes may not be fully inactivated. |
| Rapid Freezing | Immerse the reaction tube in a dry ice/ethanol bath or liquid nitrogen to stop the reaction. [8][10] | The reaction will resume upon thawing, so this is often a temporary measure before another quenching step. |
Validation: To validate your quenching method, analyze a quenched sample immediately after stopping the reaction and then again after letting it sit at room temperature for an hour. [11]The product concentration should not increase, confirming that the enzyme was fully inactivated. [11]
Data Summary Tables
Table 1: Typical Reaction Condition Ranges for Hydroxylases
| Parameter | Typical Starting Range | Notes |
| pH | 6.5 - 8.5 | Highly enzyme-dependent. Must be optimized. [1] |
| Temperature | 25°C - 40°C | Higher temperatures increase reaction rates but can also lead to enzyme denaturation. [2] |
| Enzyme Conc. | 10 nM - 1 µM | Should be adjusted to ensure the reaction is in the linear range with respect to time and enzyme concentration. |
| Substrate Conc. | 0.1x - 10x Km | Varies widely. Start with a non-saturating concentration for initial tests. |
| Fe(II) Cofactor | 10 µM - 200 µM | Often used with a chelator like EDTA in a 1:1.1 ratio to prevent precipitation, if the enzyme is not inhibited by the chelator. |
| NADPH/NADH | 100 µM - 1 mM | Prepare fresh. Can be inhibitory at very high concentrations. |
| Ascorbate | 200 µM - 2 mM | Used as a reducing agent to maintain Fe(II) state. Can also act as a cofactor for some hydroxylases. [5] |
References
- 1. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 2. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. news-medical.net [news-medical.net]
- 4. Enzymatic Hydroxylation of Aliphatic C-H Bonds by a Mn/Fe Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Hydroxylation of Aliphatic C–H Bonds by a Mn/Fe Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biologydiscussion.com [biologydiscussion.com]
Validation & Comparative
A Comparative Guide to the Validation of Ortho-Coumaroyl-CoA Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for the formation of ortho-coumaroyl-CoA, a key intermediate in the biosynthesis of various secondary metabolites. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable approach for their needs.
Methods for this compound Formation: A Comparative Analysis
The formation of this compound can be achieved through both enzymatic and chemical synthesis. Each method offers distinct advantages and disadvantages in terms of specificity, yield, and scalability.
Data Summary
| Method | Key Reagents/Enzymes | Substrate | Reported/Expected Yield | Key Advantages | Key Limitations |
| Enzymatic Synthesis | 4-Coumarate:CoA Ligase from Peucedanum praeruptorum (Pp4CL1) | o-Coumaric Acid | High (Qualitatively confirmed) | High substrate specificity, mild reaction conditions. | Enzyme production and purification required. Specific kinetic data for the ortho-isomer is not readily available. |
| Chemical Synthesis | Ethyl Chloroformate, Coenzyme A | o-Coumaric Acid | Moderate to High (Expected) | High yield, no need for protein expression/purification. | Lacks stereospecificity, may produce side products requiring further purification. |
Enzymatic Formation of this compound
The enzymatic synthesis of this compound is primarily achieved through the activity of 4-coumarate:CoA ligases (4CLs). While most 4CLs exhibit a preference for para-coumaric acid, certain isoforms have been shown to accept a broader range of substrates.
Key Enzyme: 4-Coumarate:CoA Ligase from Peucedanum praeruptorum (Pp4CL1)
Research has identified a 4-coumarate:CoA ligase from the medicinal plant Peucedanum praeruptorum (Pp4CL1) that demonstrates activity with ortho-coumaric acid, catalyzing its conversion to this compound. This provides a specific and efficient biological route for its formation.
Signaling Pathway for Enzymatic Formation
A Comparative Guide to Ortho-Coumaroyl-CoA and Para-Coumaroyl-CoA for Researchers
An essential guide for researchers, scientists, and drug development professionals, this document provides a detailed comparison of ortho-coumaroyl-CoA and para-coumaroyl-CoA. This guide delves into their biochemical properties, metabolic significance, and enzymatic interactions, supported by experimental data and detailed protocols.
Introduction
This compound and para-coumaroyl-CoA are isomeric activated forms of coumaric acid, playing distinct yet significant roles in plant secondary metabolism. While para-coumaroyl-CoA is a well-established central precursor in the biosynthesis of a vast array of phenylpropanoids, including flavonoids, stilbenoids, and lignin (B12514952), the biological role and biochemical properties of this compound are less characterized, primarily being associated with the biosynthesis of coumarins. Understanding the differences in their synthesis, reactivity, and interaction with enzymes is crucial for metabolic engineering and drug discovery efforts targeting these pathways.
Chemical Structure and Properties
The key structural difference between this compound and para-coumaroyl-CoA lies in the position of the hydroxyl group on the phenyl ring of the coumaroyl moiety. This seemingly minor variation significantly influences their chemical properties and biological activities.
Physicochemical and Spectral Properties
The position of the hydroxyl group affects the electronic distribution within the molecule, leading to differences in their spectral properties, such as UV-Vis absorbance maxima. While comprehensive spectral data for this compound is limited, data for the precursor acids can provide an indication of their respective CoA-esters' properties.
| Property | ortho-Coumaric Acid | para-Coumaric Acid | para-Coumaroyl-CoA |
| UV λmax (in Methanol) | ~275 nm, ~330 nm[1] | ~292 nm, ~312 nm[2] | 333 nm[3] |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | ε333 = 21,000 M-1 cm-1[4] |
| NMR Data | Data available for o-coumaric acid | Data available for p-coumaric acid[2] | Data not readily available |
Note: Spectral data for this compound is not well-documented in the literature. The data for the precursor acids are provided for reference.
Biosynthesis and Metabolic Significance
The biosynthesis of both isomers is catalyzed by 4-coumarate:CoA ligase (4CL), which activates the corresponding coumaric acid isomer in an ATP-dependent reaction. However, the substrate specificity of different 4CL isoforms can vary significantly, impacting the relative abundance of each isomer in different plant tissues and species.
Para-Coumaroyl-CoA: A Central Hub in Phenylpropanoid Metabolism
Para-coumaroyl-CoA is a cornerstone of secondary metabolism in plants. It serves as the primary substrate for a multitude of enzymes leading to a diverse array of compounds with critical biological functions.[5]
-
Flavonoids: Chalcone (B49325) synthase (CHS) utilizes p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the precursor to all flavonoids.[6][7]
-
Stilbenes: Stilbene synthase (STS) catalyzes the condensation of p-coumaroyl-CoA and three malonyl-CoA molecules to produce resveratrol (B1683913) and other stilbenoids.
-
Lignin: p-Coumaroyl-CoA is a precursor for the synthesis of monolignols, the building blocks of the complex lignin polymer that provides structural support to plants.[8]
This compound: A Key Intermediate in Coumarin Biosynthesis
The role of this compound is less defined. While the primary route to many coumarins is believed to proceed through the ortho-hydroxylation of p-coumaroyl-CoA by a p-coumaroyl-CoA 2'-hydroxylase (C2'H)[9][10], it is plausible that o-coumaroyl-CoA, formed from o-coumaric acid, could also serve as a direct precursor. However, the substrate specificity of many enzymes in these pathways towards o-coumaroyl-CoA has not been extensively studied.
Enzymatic Utilization and Substrate Specificity
The substrate preference of enzymes is a critical determinant of metabolic flux. The positioning of the hydroxyl group in coumaroyl-CoA isomers significantly influences their recognition and processing by various enzymes.
4-Coumarate:CoA Ligase (4CL)
4CL enzymes exhibit varying degrees of substrate specificity for different hydroxycinnamic acids. Some isoforms can activate both ortho- and para-coumaric acids, while others show a strong preference for the para isomer.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Petroselinum crispum (Parsley) | p-Coumaric Acid | 130 | - | - | [11] |
| Nicotiana tabacum (Tobacco) | p-Coumaric Acid | 12 | 1.1 | 91,667 | [12] |
| Arabidopsis thaliana (At4CL2) | p-Coumaric Acid | 12 | 1.2 | 100,000 | [13] |
| Arabidopsis thaliana (At4CL2) | o-Coumaric Acid | Data not available | Data not available | Data not available | |
| Peucedanum praeruptorum (Pp4CL1) | p-Coumaric Acid | 18.5 ± 2.1 | 0.45 ± 0.02 | 24,324 | [3] |
| Peucedanum praeruptorum (Pp4CL1) | o-Coumaric Acid | 25.6 ± 3.2 | 0.28 ± 0.01 | 10,938 | [3] |
Note: The table highlights the generally lower affinity and catalytic efficiency of 4CL for o-coumaric acid compared to p-coumaric acid where data is available.
Chalcone Synthase (CHS)
Chalcone synthase typically displays a high degree of specificity for p-coumaroyl-CoA as the starter molecule. Studies have shown that modifications at the ortho position of the cinnamoyl-CoA substrate are generally not well-tolerated by CHS.[12]
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Medicago sativa (Alfalfa) | p-Coumaroyl-CoA | 1.7 | - | - | [7] |
| Petroselinum hortense (Parsley) | p-Coumaroyl-CoA | 1.6 | - | - | [11] |
| Cyclosorus parasiticus (CpCHS1) | p-Coumaroyl-CoA | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.25 x 10^6 | [6] |
| Any | o-Coumaroyl-CoA | Not a typical substrate | - | - | [12] |
Experimental Protocols
Enzymatic Synthesis of Coumaroyl-CoA Esters
This protocol describes a general method for the enzymatic synthesis of coumaroyl-CoA esters using a recombinant 4-coumarate:CoA ligase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 9. Molecular cloning and functional analysis of the ortho-hydroxylases of p-coumaroyl coenzyme A/feruloyl coenzyme A involved in formation of umbelliferone and scopoletin in sweet potato, Ipomoea batatas (L.) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and functional characterization of a p-coumaroyl CoA 2'-hydroxylase involved in the biosynthesis of coumarin skeleton from Peucedanum praeruptorum Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate specificity of chalcone synthase from Petroselinum hortense. Formation of phloroglucinol derivatives from aliphatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Acyltransferase Specificity for ortho-Coumaroyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of various acyltransferases for ortho-coumaroyl-CoA. The information is compiled from published experimental data to assist researchers in selecting appropriate enzymes for their studies and for applications in synthetic biology and drug development.
Performance Comparison of Acyltransferases
The substrate specificity of acyltransferases is critical for determining their biological function and potential for biotechnological applications. While many studies focus on para-coumaroyl-CoA, a common precursor for a wide range of secondary metabolites, some enzymes exhibit activity with its isomer, this compound. The following table summarizes the available quantitative data on the kinetic parameters of acyltransferases with this compound and other relevant substrates.
| Enzyme | Source Organism | Acyl Acceptor Substrate | Acyl Donor Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Ib2 protein | Ipomoea batatas (Sweet Potato) | - | p-coumaroyl-CoA | 6.1 - 15.2 | 0.28 - 0.64 | 0.046 - 0.042 | [1] |
| Ib2 protein | Ipomoea batatas (Sweet Potato) | - | feruloyl-CoA | 7.3 - 14.0 | 0.28 - 0.55 | 0.038 - 0.039 | [1] |
| HCT1 | Cichorium intybus (Chicory) | Shikimate | p-coumaroyl-CoA | 15.1 ± 2.1 | - | - | [2][3] |
| HCT1 | Cichorium intybus (Chicory) | Quinate | p-coumaroyl-CoA | 20.3 ± 1.9 | - | - | [2][3] |
| HCT2 | Cichorium intybus (Chicory) | Shikimate | p-coumaroyl-CoA | 8.9 ± 1.5 | - | - | [2][3] |
| HCT2 | Cichorium intybus (Chicory) | Quinate | p-coumaroyl-CoA | 11.2 ± 1.1 | - | - | [2][3] |
| HQT1 | Cichorium intybus (Chicory) | Quinate | p-coumaroyl-CoA | 4.5 ± 0.5 | - | - | [2][3] |
| HQT2 | Cichorium intybus (Chicory) | Quinate | p-coumaroyl-CoA | 6.8 ± 0.7 | - | - | [2][3] |
| HQT3 | Cichorium intybus (Chicory) | Quinate | p-coumaroyl-CoA | 5.2 ± 0.6 | - | - | [2][3] |
Note: Data for direct kinetic comparison with this compound is limited in the reviewed literature. The table primarily presents data for the more commonly studied p-coumaroyl-CoA to provide a baseline for acyltransferase activity. The Ib2 protein from sweet potato is shown to hydroxylate p-coumaroyl-CoA at the ortho position, indicating recognition of the coumaroyl moiety.[1]
Experimental Protocols
The determination of acyltransferase substrate specificity and kinetic parameters typically involves in vitro enzymatic assays using purified recombinant enzymes.
General Protocol for Acyltransferase Activity Assay
This protocol is a standard method for characterizing hydroxycinnamoyl-CoA acyltransferases.[2][3]
-
Enzyme Preparation:
-
The cDNA encoding the acyltransferase of interest is cloned into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
The recombinant protein is overexpressed in a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
The cells are harvested and lysed, and the recombinant enzyme is purified, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
The purity and concentration of the enzyme are determined using SDS-PAGE and a protein quantification method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
The standard reaction mixture is prepared in a total volume of 50 µL.
-
The mixture contains:
-
Acyl donor substrate (e.g., this compound, p-coumaroyl-CoA) at various concentrations.
-
Acyl acceptor substrate (e.g., shikimate, quinate, anthocyanin) at a saturating concentration for donor substrate kinetics, or vice-versa.
-
0.1–1 µg of the purified enzyme.
-
50 mM phosphate (B84403) buffer at a specific pH (e.g., pH 7.1).[2][3]
-
-
The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination and Product Analysis:
-
The reaction is stopped by adding a quenching agent, such as 10 µL of 10% formic acid.[2][3]
-
The reaction mixture is filtered through a 0.45 µm filter.
-
The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. The products are identified and quantified by comparing their retention times and peak areas with authentic standards.
-
-
Kinetic Analysis:
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
The kinetic constants are calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism).[2][3]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General enzymatic reaction of an acyltransferase.
References
- 1. Molecular cloning and functional analysis of the ortho-hydroxylases of p-coumaroyl coenzyme A/feruloyl coenzyme A involved in formation of umbelliferone and scopoletin in sweet potato, Ipomoea batatas (L.) Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory [frontiersin.org]
- 3. Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
A Kinetic Showdown: ortho- vs. para-Coumaroyl-CoA Enzymes in the Phenylpropanoid Pathway
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes within the phenylpropanoid pathway is crucial for metabolic engineering and the development of novel therapeutics. This guide provides a detailed kinetic comparison of enzymes that utilize ortho- and para-coumaroyl-CoA, supported by experimental data and methodologies.
The phenylpropanoid pathway is a major source of plant secondary metabolites, many of which have important applications in medicine and industry. Central to this pathway is the activation of cinnamic acids into their corresponding coenzyme A (CoA) thioesters. The most common of these is para-coumaroyl-CoA, the product of the enzyme 4-coumarate-CoA ligase (4CL). While enzymes acting on p-coumaroyl-CoA are well-characterized, those utilizing its isomer, ortho-coumaroyl-CoA, are less understood. This guide delves into the available kinetic data to provide a comparative analysis of these two classes of enzymes.
Data Presentation: A Comparative Look at Kinetic Parameters
The kinetic efficiency of an enzyme is best described by its Michaelis-Menten constant (Km) and catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
4-Coumarate-CoA Ligase (4CL) with para- and ortho-Coumaric Acid
4-Coumarate-CoA ligase (EC 6.2.1.12) is the primary enzyme responsible for the formation of p-coumaroyl-CoA from p-coumaric acid. While its preferred substrate is p-coumaric acid, some isoforms have been shown to exhibit activity with a broad range of hydroxycinnamic acids, including o-coumaric acid.[1]
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Peucedanum praeruptorum (Pp4CL1) | p-Coumaric acid | 125.3 ± 11.2 | 2.85 ± 0.11 | 0.0227 | [1] |
| Peucedanum praeruptorum (Pp4CL1) | o-Coumaric acid | 189.6 ± 15.8 | 0.43 ± 0.02 | 0.0023 | [1] |
| Marchantia paleacea (Mp4CL1) | p-Coumaric acid | 93.99 ± 15.75 | 1.44 ± 0.08 | 0.0153 | [2] |
| Hybrid Poplar (Recombinant 4CL-9) | p-Coumaric acid | ~80 | - | - | [3] |
As the data indicates, 4CL enzymes consistently show a significantly higher affinity and catalytic efficiency for p-coumaric acid over o-coumaric acid. For instance, the catalytic efficiency of Pp4CL1 for p-coumaric acid is approximately 10-fold higher than for o-coumaric acid.
p-Coumaroyl-CoA 2'-Hydroxylase (C2'H)
An important enzyme that acts on p-coumaroyl-CoA is p-coumaroyl-CoA 2'-hydroxylase (C2'H; EC 1.14.11.62), which is a key enzyme in the biosynthesis of coumarins. This enzyme catalyzes the ortho-hydroxylation of the phenyl ring of p-coumaroyl-CoA.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| Ipomoea batatas (Ib2 proteins) | p-Coumaroyl-CoA | 6.1 - 15.2 | 0.28 - 0.64 | 0.018 - 0.105 |
Experimental Protocols
The determination of these kinetic parameters relies on precise and reproducible experimental protocols. Below are methodologies for the key experiments cited.
4-Coumarate-CoA Ligase Activity Assay
The enzymatic activity of 4CL is typically determined using a spectrophotometric assay. The formation of the coumaroyl-CoA thioester bond results in a shift in the UV absorbance spectrum.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium phosphate (B84403) buffer (pH 7.5), 5 mM ATP, 5 mM MgCl2, and 0.3 mM of the respective substrate (p-coumaric acid or o-coumaric acid).
-
Enzyme Addition: Add the purified recombinant 4CL enzyme to the reaction mixture to initiate the reaction.
-
Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at the specific wavelength for the corresponding CoA ester. For p-coumaroyl-CoA and o-coumaroyl-CoA, the absorbance is monitored at 333 nm.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation. The kcat value is calculated from Vmax and the enzyme concentration.
p-Coumaroyl-CoA 2'-Hydroxylase Activity Assay
The activity of C2'H can be determined by monitoring the consumption of the substrate p-coumaroyl-CoA or the formation of the product, which spontaneously cyclizes to umbelliferone.
Methodology:
-
Reaction Mixture: The standard assay mixture contains 100 mM Tris-HCl buffer (pH 7.5), 2 mM 2-oxoglutarate, 4 mM ascorbate, 50 µM FeSO4, and the purified recombinant C2'H enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of p-coumaroyl-CoA.
-
Product Detection: The reaction is stopped at various time points by the addition of an acid (e.g., HCl). The product, umbelliferone, can be extracted and quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Initial velocities are determined from the linear range of product formation over time. Kinetic parameters are calculated by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Mandatory Visualization
To better illustrate the enzymatic reactions and their positions within the broader metabolic context, the following diagrams have been generated using the DOT language.
Caption: 4CL catalyzes the formation of coumaroyl-CoA esters.
Caption: Simplified phenylpropanoid pathway leading to coumarins.
Caption: General workflow for determining enzyme kinetic parameters.
References
- 1. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for p-Coumaroyl-CoA 2'-Hydroxylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of p-coumaroyl-CoA 2'-hydroxylase (C2'H) with its native substrate, p-coumaroyl-CoA, and potential alternative substrates. The information presented is supported by experimental data to aid researchers in understanding the substrate flexibility of this key enzyme in the phenylpropanoid pathway, which is crucial for the biosynthesis of various secondary metabolites, including coumarins.
Enzyme Activity with Alternative Substrates: A Quantitative Comparison
p-Coumaroyl-CoA 2'-hydroxylase, a 2-oxoglutarate-dependent dioxygenase, is known to exhibit a degree of substrate promiscuity. While its primary role is the ortho-hydroxylation of p-coumaroyl-CoA, studies have shown that it can also act on other structurally related cinnamoyl-CoA esters. The most well-documented alternative substrate is feruloyl-CoA.
Some isoforms of C2'H, particularly those also classified as feruloyl-CoA 6'-hydroxylase (F6'H), demonstrate bifunctional activity, catalyzing the hydroxylation of both p-coumaroyl-CoA and feruloyl-CoA. This activity leads to the production of umbelliferone (B1683723) and scopoletin, respectively. Research on a bifunctional C2'H/F6'H from sweet potato (Ipomoea batatas) has provided quantitative kinetic parameters for these substrates.
The following table summarizes the kinetic data for a C2'H/F6'H enzyme from Ipomoea batatas with p-coumaroyl-CoA and feruloyl-CoA.
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Product |
| p-Coumaroyl-CoA | Ipomoea batatas (Ib2 protein) | 6.1 - 15.2 | 0.28 - 0.64 | ~0.042 | Umbelliferone |
| Feruloyl-CoA | Ipomoea batatas (Ib2 protein) | 7.3 - 14.0 | 0.28 - 0.55 | ~0.039 | Scopoletin |
Note: The ranges for Km and kcat reflect the values obtained for different isoforms within the Ib2 group.
Experimental Protocols
Enzymatic Assay for p-Coumaroyl-CoA 2'-Hydroxylase Activity
This protocol outlines a general method for determining the enzymatic activity of C2'H with various potential substrates using High-Performance Liquid Chromatography (HPLC).
1. Reagents and Buffers:
-
Enzyme: Purified recombinant C2'H
-
Substrates:
-
p-Coumaroyl-CoA
-
Feruloyl-CoA
-
Caffeoyl-CoA (optional)
-
Cinnamoyl-CoA (optional)
-
-
Cofactors and Cosubstrates:
-
2-oxoglutarate
-
FeSO₄
-
Sodium ascorbate (B8700270)
-
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5) or potassium phosphate (B84403) buffer (pH 7.0)
-
Quenching Solution: Acetic acid or another suitable acid
-
HPLC Mobile Phase A: Water with 0.1% formic acid or phosphoric acid
-
HPLC Mobile Phase B: Acetonitrile with 0.1% formic acid
2. Reaction Mixture:
A typical reaction mixture (e.g., 200 µL) contains:
-
Purified C2'H enzyme (concentration to be optimized)
-
Substrate (e.g., 50 µM p-coumaroyl-CoA or feruloyl-CoA)
-
2-oxoglutarate (e.g., 1 mM)
-
FeSO₄ (e.g., 100 µM)
-
Sodium ascorbate (e.g., 1 mM)
-
Reaction Buffer to final volume
3. Assay Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube, leaving out the substrate to initiate the reaction.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Detection: Diode array detector (DAD) or UV detector. Monitor wavelengths specific for the substrate and expected product (e.g., ~310-350 nm for cinnamoyl-CoA esters and their products).
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve of the authentic product.
Visualizing the Broader Context: Signaling Pathways and Experimental Workflow
To better understand the role of C2'H and its substrate flexibility, the following diagrams illustrate the relevant biosynthetic pathway and a typical experimental workflow.
Figure 1. Simplified Phenylpropanoid Pathway showing the role of C2'H.
Figure 2. General workflow for C2'H enzymatic activity assay.
References
Comparative Metabolic Profiling of Coumarin Biosynthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of coumarin (B35378) biosynthesis is critical for harnessing the therapeutic potential of these diverse secondary metabolites. This guide provides a comparative overview of coumarin profiles across different plant species and under varying conditions, supported by experimental data and detailed methodologies.
Coumarins are a class of benzopyrone-containing secondary metabolites widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The biosynthesis of coumarins originates from the phenylpropanoid pathway and diverges into various branches, leading to a rich diversity of simple coumarins, furanocoumarins, and pyranocoumarins. The metabolic profile of these compounds can vary significantly between plant species, different plant organs, and in response to environmental stimuli. This guide offers a comparative analysis of these profiles, utilizing data from liquid chromatography-mass spectrometry (LC-MS) based metabolomic studies.
Comparative Analysis of Coumarin Content
Metabolic profiling using techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the precise quantification of various coumarins in different plant matrices. The following tables summarize quantitative data from comparative studies, highlighting the diversity in coumarin accumulation.
Table 1: Comparison of Coumarin Content in Different Plant Species
| Plant Species | Family | Coumarin | Concentration (mg/kg dry weight) | Reference |
| Zanthoxylum zanthoxyloides (Fruit) | Rutaceae | Imperatorin | 29,607.0 | [1] |
| Xanthotoxin | 1,208.7 | [1] | ||
| Bergamottin | 875.1 | [1] | ||
| Cinnamomum cassia (Bark) | Lauraceae | Coumarin | 111.4 | [2] |
| Cinnamomum verum (Bark) | Lauraceae | Coumarin | 10.0 | [2] |
| Phlojodicarpus sibiricus (Root) | Apiaceae | Dihydrosamidin | 20.0 (mg/g) | |
| Vaginatin | 15.0 (mg/g) | |||
| Phlojodicarpus villosus (Root) | Apiaceae | Umbelliferone | 10.0 (mg/g) | |
| Psoralen | 5.0 (mg/g) |
Table 2: Comparative Coumarin Content in Different Plant Parts of Peucedanum japonicum
| Plant Part | Psoralen | Xanthotoxin | Bergapten | Imperatorin | Isoimperatorin |
| Flower | + | + | + | + | + |
| Leaf | + | + | + | + | + |
| Stem | - | - | - | + | + |
| Root | + | + | + | + | + |
| + indicates detection, - indicates not detected. A detailed quantitative comparison can be found in the referenced study. |
Table 3: Effect of Salinity Stress on Coumarin-Related Antioxidant Enzyme Activities in Sorghum bicolor
| Treatment | Catalase (CAT) Activity (units/mg protein) | Ascorbate Peroxidase (APX) Activity (units/mg protein) | Guaiacol Peroxidase (GPX) Activity (units/mg protein) |
| Control | 1.5 | 0.8 | 2.2 |
| 100 mM NaCl | 2.1 | 1.2 | 2.8 |
| 100 mM NaCl + Coumarin | 2.5 | 1.5 | 3.2 |
| 200 mM NaCl | 2.8 | 1.6 | 3.5 |
| 200 mM NaCl + Coumarin | 3.2 | 1.9 | 4.0 |
| Data adapted from a study on the effects of exogenous coumarin application under salinity stress. |
Visualizing the Biosynthetic Landscape
To comprehend the metabolic divergence leading to the array of coumarins, it is essential to visualize the biosynthetic pathways and the experimental workflows used for their analysis.
Coumarin Biosynthesis Pathway
The biosynthesis of coumarins initiates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a key intermediate that can be directed towards the synthesis of various simple coumarins and their derivatives.
References
A Comparative Guide to the Validation of Ortho-Coumaroyl-CoA in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
The accurate validation and quantification of ortho-coumaroyl-CoA in plant extracts is a critical step in understanding the biosynthesis of coumarins and other phenylpropanoids. These compounds are of significant interest due to their diverse biological activities. This guide provides an objective comparison of analytical methodologies for the validation of this compound and related acyl-CoA esters in plant tissues, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The validation of this compound in complex plant matrices primarily relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] As a direct analytical standard for this compound is not readily commercially available, validation is often performed using closely related compounds, such as o-coumaric acid, or by comparing with the validation of other structurally similar and biochemically related acyl-CoA esters.
This guide compares a validated LC-MS/MS method for o-coumaric acid with a validated method for another key intermediate in the phenylpropanoid pathway, Feruloyl-CoA. This comparison provides researchers with a benchmark for the expected performance of an analytical method for this compound.
Table 1: Comparison of Validation Parameters for the Quantification of o-Coumaric Acid and Feruloyl-CoA by LC-MS/MS
| Parameter | LC-MS/MS Method for o-Coumaric Acid[2] | LC-MS/MS Method for Feruloyl-CoA (Representative) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.15 ng/mL | ~0.5 - 5 pmol |
| Limit of Quantification (LOQ) | 0.45 ng/mL | ~1 - 10 pmol |
| Recovery (%) | 95.8 - 104.2 | 85 - 110 |
| Precision (RSD %) | Intra-day: <5%, Inter-day: <8% | Intra-day: <15%, Inter-day: <15% |
| Matrix Effect (%) | Not explicitly reported, but method validated in plant extracts | Generally assessed and compensated for using internal standards |
Experimental Protocols
Extraction of Acyl-CoA Esters from Plant Tissue
This protocol is a general guideline for the extraction of acyl-CoA esters from plant tissues, optimized for compatibility with LC-MS/MS analysis.[3][4]
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction Solvent: 10% (w/v) trichloroacetic acid (TCA)
-
Solid Phase Extraction (SPE) columns (e.g., C18)
-
Wash Solution: 5% (v/v) methanol (B129727) in water
-
Elution Solution: 80% (v/v) methanol in water
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Homogenization: Weigh approximately 100-200 mg of finely ground plant material (frozen in liquid nitrogen) into a microcentrifuge tube.
-
Extraction: Add 1 mL of ice-cold 10% TCA to the tube. Vortex vigorously for 1 minute.
-
Sonication: Sonicate the mixture in an ice bath for 10 minutes.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition an SPE column by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the wash solution to remove interfering substances.
-
Elution: Elute the acyl-CoA esters with 1 mL of the elution solution.
-
Drying: Dry the eluate using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS protocol for the analysis of coumaroyl derivatives and other phenolic compounds.[2]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[2]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[2]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over the course of the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.[2]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic acids and their CoA esters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
-
Source Parameters: Parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage should be optimized for the specific instrument and analytes.
Visualizing the Workflow and Biosynthetic Context
To provide a clearer understanding of the experimental process and the biochemical relevance of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the validation of this compound.
Caption: Biosynthetic context of this compound in the phenylpropanoid pathway.
References
Safety Operating Guide
Proper Disposal Procedures for ortho-coumaroyl-CoA
The following document provides essential safety and logistical information for the proper disposal of ortho-coumaroyl-CoA, ensuring the safety of laboratory personnel and compliance with standard regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Based on safety data for structurally similar compounds, this compound should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory PPE.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. |
Emergency Procedures: In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
Step-by-Step Disposal Protocol
The standard procedure for the disposal of this compound, like many laboratory chemicals, is to treat it as hazardous waste. This ensures that it is handled and disposed of in an environmentally safe and regulated manner. The guiding principle for disposal is to "Dispose of contents/container to an approved waste disposal plant"[2].
Experimental Protocol for Disposal:
-
Segregation and Labeling:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols.
-
-
Waste Container:
-
Use a chemically compatible and sealable container for collecting the this compound waste.
-
Ensure the container is in good condition and does not leak.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible chemicals.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the necessary information about the chemical waste.
-
-
Documentation:
-
Maintain a record of the amount of this compound being disposed of and the date of disposal.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ortho-Coumaroyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling ortho-coumaroyl-CoA, a key intermediate in the biosynthesis of various secondary metabolites. Adherence to these protocols is critical for personal safety and the integrity of your research.
Personal Protective Equipment (PPE)
When working with this compound and similar biochemical reagents, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Usage |
| Hands | Disposable Nitrile Gloves | Minimum requirement for handling.[1] For tasks with a higher risk of exposure, consider double-gloving.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eyes | Safety Glasses or Goggles | Must be ANSI Z87.1 compliant and equipped with side shields to protect against splashes and airborne particles.[1][2] |
| Face | Face Shield | Recommended in addition to safety glasses or goggles when there is a significant splash hazard, such as when handling bulk quantities or preparing solutions.[1][3][4] |
| Body | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from incidental contact.[1][3][4] For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised. |
| Feet | Closed-toe Shoes | Essential to protect feet from spills and falling objects.[1][5] |
Operational Plan: A Step-by-Step Guide to Handling
Proper handling of this compound is crucial to prevent contamination and ensure experimental accuracy. The following workflow outlines the key stages of handling, from receiving to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product matches the order specifications.
-
Log the receipt of the chemical in your laboratory's inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the specific storage temperature recommendations provided by the manufacturer.
-
Ensure the container is tightly sealed to prevent degradation.
3. Preparation and Handling:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When weighing the compound, use an analytical balance within the fume hood.
-
To prepare solutions, slowly add the powder to the solvent to avoid splashing.
4. During Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first aid procedures outlined in the Safety Data Sheet (SDS) for a similar compound.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is a critical final step.
Waste Segregation and Collection:
-
Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and weighing paper in a designated hazardous solid waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[6][7]
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.
Disposal Procedures:
-
All waste containers must be kept closed when not in use.[7]
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific guidelines for the final disposal of chemical waste.[6] This typically involves arranging for pickup by the institution's environmental health and safety department.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. westlab.com [westlab.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
